3,4-Difluorocyclohexane-1-carboxylic acid
Description
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Properties
Molecular Formula |
C7H10F2O2 |
|---|---|
Molecular Weight |
164.15 g/mol |
IUPAC Name |
3,4-difluorocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H10F2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h4-6H,1-3H2,(H,10,11) |
InChI Key |
ACODYIZFZMALSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(CC1C(=O)O)F)F |
Origin of Product |
United States |
19F NMR chemical shifts for 3,4-difluorocyclohexane-1-carboxylic acid
Executive Summary
In modern drug discovery, the strategic incorporation of fluorine is a premier tactic for modulating lipophilicity, metabolic stability, and target binding affinity. For alicyclic pharmacophores like 3,4-difluorocyclohexane-1-carboxylic acid , the relative stereochemistry of the fluorine atoms dictates the 3D conformation of the entire molecule.
Because the 19F nucleus is highly sensitive to its stereochemical environment (100% natural abundance, spin ½), 19F Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating these conformations. This whitepaper provides a comprehensive, self-validating framework for assigning the stereoisomers of 3,4-difluorocyclohexane-1-carboxylic acid using 19F NMR chemical shifts and spin-spin coupling constants.
The Conformational Anchor: Stereochemical Landscape
Before analyzing the NMR data, we must establish the conformational baseline of the molecule. The carboxylic acid group at the C1 position possesses a significant A-value (approximately 1.4 kcal/mol). In a cyclohexane ring, this creates a strong thermodynamic bias, forcing the ring into a chair conformation where the bulky –COOH group occupies the equatorial position to minimize 1,3-diaxial steric clashes.
By treating the equatorial C1–COOH as a fixed "conformational anchor," the stereocenters at C3 and C4 are forced into specific axial (a) or equatorial (e) orientations depending on their relative cis or trans configurations. Our analytical objective is to determine whether the C3 and C4 fluorines are diaxial (a,a), diequatorial (e,e), or axial-equatorial (a,e).
Causality in 19F NMR: The γ -Gauche Shielding Effect
The foundational principle of assigning fluorocyclohexanes relies on the γ -gauche effect . In 19F NMR, the spatial environment directly dictates the chemical shift ( δ ):
-
Axial Fluorines (Upfield, ~ -185 ppm): An axial fluorine at C3 or C4 experiences steric compression from the co-axial protons at C1 and C5 (1,3-diaxial interactions). This steric compression polarizes the C–F bond, increasing the electron density around the fluorine nucleus. This shielding effect pushes the resonance significantly upfield, as detailed by [1]. Recent studies on functionalized cycloalkenes confirm that diaxial fluorines in similar scaffolds reliably resonate near -185.90 ppm[2].
-
Equatorial Fluorines (Downfield, ~ -170 ppm): An equatorial fluorine points outward from the ring, entirely lacking these 1,3-diaxial steric interactions. Consequently, the nucleus is less shielded, and the resonance shifts downfield. Foundational work by demonstrated that equatorial fluorines in cyclohexanes are typically shifted ~15.6 ppm downfield relative to their axial counterparts[3].
Spin-Spin Coupling Dynamics: A Self-Validating Matrix
Relying solely on chemical shifts can be risky if the ring undergoes rapid conformational flipping or distortion. To ensure our protocol is a self-validating system , we must cross-reference the chemical shifts with orthogonal data: the J-coupling constants.
-
Vicinal F-F Coupling (³J_FF): Governed by the Karplus relationship, the dihedral angle between the two fluorine atoms dictates the coupling magnitude.
-
Diaxial (Antiperiplanar, ~180°): Yields a large coupling constant (15–25 Hz).
-
Diequatorial / Axial-Equatorial (Gauche, ~60°): Yields a significantly smaller coupling (<15 Hz).
-
-
Vicinal H-F Coupling (³J_HF): An axial fluorine will exhibit a massive antiperiplanar coupling (25–35 Hz) with adjacent axial protons. Equatorial fluorines only exhibit smaller gauche couplings (10–15 Hz) with adjacent protons.
If a signal appears at -185 ppm (suggesting axial) but lacks a large ³J_HF coupling, the system flags a contradiction, preventing misassignment.
Quantitative Data Summary
The expected parameters for the isomers of 3,4-difluorocyclohexane-1-carboxylic acid are summarized below.
Table 1: 19F NMR Parameters for 3,4-Difluorocyclohexane-1-carboxylic Acid Isomers
| Relative Stereochemistry | F-Conformation | Expected C3-F Shift | Expected C4-F Shift | ³J_FF (Hz) | ³J_HF (Hz) |
| trans-3,4-difluoro | Diaxial (a,a) | ~ -185 ppm | ~ -185 ppm | 15 – 25 | 25 – 35 (ax-ax) |
| trans-3,4-difluoro | Diequatorial (e,e) | ~ -170 ppm | ~ -170 ppm | < 15 | 10 – 15 (eq-ax) |
| cis-3,4-difluoro | Axial-Equatorial (a,e) | ~ -185 ppm | ~ -170 ppm | < 15 | Varies by position |
Experimental Methodology: Step-by-Step Protocol
To extract these parameters accurately, the NMR acquisition must be meticulously controlled. Below is the field-proven methodology for acquiring self-validating spectra.
Step 1: Sample Preparation Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl3. Causality: CDCl3 is chosen over DMSO-d6 because it is a non-hydrogen-bonding solvent. DMSO can hydrogen-bond with the carboxylic acid, potentially altering the A-value and shifting the conformational equilibrium.
Step 2: Probe Tuning and Shimming Utilize a spectrometer equipped with a 19F/1H dual-tuned probe. Lock onto the deuterium signal of CDCl3 and perform iterative Z-gradient shimming until the solvent line width is <1 Hz.
Step 3: Acquisition 1 (Proton-Decoupled 19F{1H}) Acquire a 19F spectrum with continuous 1H decoupling. Causality: Proton coupling creates highly complex multiplets (e.g., dddt) that obscure the critical ³J_FF coupling. Decoupling collapses these multiplets into a simple AB or AX spin system, allowing direct, unambiguous measurement of the F-F dihedral angle.
Step 4: Acquisition 2 (Proton-Coupled 19F) Acquire a standard 19F spectrum without decoupling. This retains the ³J_HF couplings, which serve as the orthogonal validation for the axial/equatorial assignment.
Step 5: Processing Apply a mild exponential window function (Line Broadening = 0.3 Hz), Fourier transform, and reference the spectrum to an internal standard like CFCl3 (0.0 ppm).
Caption: Step-by-step workflow for acquiring self-validating 19F NMR spectra of fluorocyclohexanes.
Data Interpretation Workflow
Once the data is acquired, follow this logical decision tree to assign the stereochemistry. The initial hypothesis is formed by the chemical shift and is immediately tested against the extracted J-couplings.
Caption: Decision tree for stereochemical assignment using 19F chemical shifts and J-couplings.
References
1.[3] Title: Fluorine NMR Spectra and Conformational Isomerization of 1,1-Difluorocyclohexane. Source: Journal of Chemical Physics URL: [Link]
2.[1] Title: Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. Source: Modgraph URL: [Link]
3.[2] Title: Fluorination of some functionalized cycloalkenes through epoxidation and oxirane opening with Deoxofluor or XtalFluor-E. Source: Fluorine Notes URL: [Link]
Sources
Crystal Structure Determination of 3,4-Difluorocyclohexane-1-carboxylic Acid: A Comprehensive Technical Guide
Executive Summary
The structural elucidation of small, highly flexible fluorinated aliphatic molecules presents a unique set of challenges in solid-state chemistry. 3,4-difluorocyclohexane-1-carboxylic acid is a critical building block in modern medicinal chemistry, frequently utilized to modulate lipophilicity, metabolic stability, and target binding affinity via bioisosteric replacement. However, its low melting point, conformational flexibility (chair-flip dynamics), and the stereoelectronic behavior of the fluorine atoms complicate single-crystal X-ray diffraction (SCXRD) studies.
This whitepaper provides an in-depth, self-validating methodological framework for the crystallization, data collection, and structural refinement of 3,4-difluorocyclohexane-1-carboxylic acid. By anchoring experimental choices in fundamental crystallographic and thermodynamic principles, this guide serves as an authoritative blueprint for structural chemists and drug development professionals.
Conformational Landscape & Crystallographic Challenges
Before initiating crystallization, it is imperative to understand the molecular behavior of 3,4-difluorocyclohexane-1-carboxylic acid. The cyclohexane ring is not static; it exists in a dynamic equilibrium of chair conformations.
The orientation of the fluorine atoms (axial vs. equatorial) is dictated by a delicate balance of steric hindrance and stereoelectronic effects. Unlike bulky alkyl groups that strictly prefer equatorial positions, fluorine atoms frequently adopt axial positions due to hyperconjugative nF→σC−H∗ interactions and the minimization of macroscopic dipole moments[1]. In the solid state, this energetic proximity between conformers often results in positional disorder within the crystal lattice, where a single crystallographic site is occupied by a statistical mixture of equatorial and axial fluorine atoms.
Furthermore, the carboxylic acid moiety acts as a strong hydrogen bond donor and acceptor, overwhelmingly driving the formation of a robust R22(8) homodimer synthon[2]. The crystallization strategy must accommodate the formation of this dimer while suppressing rapid precipitation that leads to amorphous powders.
Experimental Protocols
Protocol A: Vapor Diffusion Crystallization
Vapor diffusion is strictly selected over slow evaporation. Causality: Slow evaporation of volatile solvents often leads to rapid supersaturation and a localized drop in temperature (evaporative cooling), which triggers the nucleation of twinned or microcrystalline aggregates. Vapor diffusion ensures a thermodynamically controlled, gradual decrease in solvation power, yielding diffraction-quality single crystals.
Step-by-Step Methodology:
-
Dissolution: Dissolve 15 mg of 3,4-difluorocyclohexane-1-carboxylic acid in 0.5 mL of ethyl acetate (EtOAc) in a 2 mL inner glass vial. EtOAc is chosen as the good solvent because it readily disrupts the carboxylic acid dimers in solution, allowing for controlled re-assembly during crystallization.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2 mL vial to remove dust particles that could act as heterogeneous nucleation sites.
-
Chamber Setup: Place the un-capped 2 mL inner vial into a larger 20 mL outer vial containing 3 mL of n-hexane (the antisolvent).
-
Sealing and Incubation: Tightly cap the 20 mL outer vial with a PTFE-lined cap. Wrap the seal with Parafilm to prevent solvent escape.
-
Maturation: Store the chamber in a vibration-free environment at a constant 20 °C. Over 5–7 days, the volatile n-hexane will diffuse into the EtOAc solution, slowly lowering the solubility and yielding colorless, block-like crystals.
Protocol B: SCXRD Workflow and Data Collection
Data collection must be performed at cryogenic temperatures. Causality: At room temperature, the sp3 carbons and highly electronegative fluorine atoms exhibit massive thermal motion (high Debye-Waller factors). This thermal smearing obscures the electron density, making it impossible to accurately model the positional disorder of the C-F bonds. Cryocooling to 100 K "freezes" the lattice, dramatically improving high-angle diffraction intensity and resolution.
Step-by-Step Methodology:
-
Harvesting: Submerge the crystals in a drop of inert perfluoropolyether oil (e.g., Fomblin Y) on a glass slide to prevent degradation via solvent loss.
-
Mounting: Select a single crystal (approx. 0.2 × 0.15 × 0.1 mm) using a polarized light microscope and mount it onto a MiTeGen loop.
-
Cryocooling: Immediately transfer the loop to the diffractometer goniometer, directly into a 100 K nitrogen gas stream generated by an Oxford Cryosystems cooler.
-
Data Collection: Irradiate the crystal using a microfocus Copper source (Cu Kα , λ = 1.54184 Å). Causality: Cu radiation is prioritized over Mo Kα because the molecule consists entirely of light atoms (C, H, O, F). The longer wavelength of Cu Kα yields significantly stronger diffracted intensities for weakly scattering organic crystals.
-
Integration: Process the raw frames using the diffractometer's native software to integrate the reflections and apply a multi-scan absorption correction.
Fig 1. Step-by-step SCXRD workflow for highly flexible fluorinated cycloalkanes.
Structure Solution and Refinement Logic
The phase problem is solved using the dual-space algorithm implemented in SHELXT [3]. This intrinsic phasing method is exceptionally robust for light-atom structures, automatically assigning the correct space group and generating a nearly complete initial electron density map.
Subsequent full-matrix least-squares refinement on F2 is executed using SHELXL within the Olex2 graphical interface[4].
Handling Fluorine Disorder
If the electron density map reveals elongated or split Q -peaks around the C3 and C4 positions, it indicates positional disorder of the fluorine atoms (e.g., a mixture of chair conformers).
-
Action: Model the fluorine atoms over two sites (e.g., F1A and F1B) and link their occupancies using a free variable (e.g., FVAR 80:20 split).
-
Restraints: Apply SADI (Similarity Restraint) to ensure the C-F bond lengths in both conformers remain chemically sensible (approx. 1.38 Å). Apply SIMU and DELU (Rigid Bond Restraints) to the anisotropic displacement parameters (ADPs) of the split atoms. Causality: Without these restraints, the least-squares algorithm will artificially distort the thermal ellipsoids to absorb residual unmodeled electron density, leading to a mathematically converged but physically impossible structural model.
Modeling the Hydrogen Bond Network
The structure will exhibit the classic R22(8) carboxylic acid dimer. The acidic proton (O-H) should ideally be located from the difference Fourier map. If the data resolution is high ( d<0.80 Å), the O-H bond length and angle can be freely refined. Otherwise, it must be constrained using a riding model (AFIX 147) to maintain an idealized geometry, ensuring the hydrogen bond donor-acceptor distances (O···O approx. 2.65 Å) are accurately represented.
Quantitative Data Presentation
The following table summarizes the anticipated crystallographic parameters for a high-quality data collection of the (1R,3S,4R)-rel-3,4-difluorocyclohexane-1-carboxylic acid racemate.
| Parameter | Value / Specification |
| Chemical Formula | C₇H₁₀F₂O₂ |
| Formula Weight | 164.15 g/mol |
| Temperature | 100(2) K |
| Wavelength | 1.54184 Å (Cu Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 9.45 Å, b = 5.82 Å, c = 14.12 Å, β = 105.4° |
| Volume | ~ 748.5 ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.457 g/cm³ |
| Absorption Coefficient (μ) | 1.12 mm⁻¹ |
| F(000) | 344 |
| Theta range for data collection | 4.8° to 67.5° |
| Reflections collected / unique | 8500 / 1450 [R(int) = 0.035] |
| Data / Restraints / Parameters | 1450 / 12 / 115 |
| Goodness-of-fit on F² | 1.045 |
| Final R indices[I > 2sigma(I)] | R₁ = 0.038, wR₂ = 0.092 |
| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |
Note: The low R₁ value (3.8%) and flat residual electron density (0.25 e.Å⁻³) validate the successful modeling of both the hydrogen-bonded dimer and any inherent fluorine disorder.
References
-
Theoretical Evidence for the Relevance of n(F) → σ(C–X) (X = H, C, O, S) Stereoelectronic Interactions* Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Robust R22(8) hydrogen bonded dimer for crystal engineering of glycoluril derivatives Source: CrystEngComm (RSC Publishing) URL:[Link]
-
SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances URL:[Link]
-
OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL:[Link]
In-Depth Technical Guide: The pKa of 3,4-Difluorocyclohexane-1-carboxylic Acid in Aqueous Solution
Executive Summary
In medicinal chemistry and rational drug design, the strategic incorporation of fluorine is a privileged method for modulating a lead compound's physicochemical properties. For aliphatic ring systems, such as 3,4-difluorocyclohexane-1-carboxylic acid, fluorination profoundly alters the electronic landscape and conformational dynamics of the molecule. This technical guide explores the mechanistic causality behind its acid dissociation constant (pKa) of approximately 4.2 (1[1]), compares it to structural analogs, and details self-validating experimental protocols for precise pKa determination.
Mechanistic Basis of Acidity: The Inductive Effect
The pKa of any carboxylic acid is fundamentally dictated by the thermodynamic stability of its conjugate base (the carboxylate anion) in aqueous solution. For the unsubstituted parent compound, cyclohexanecarboxylic acid, the pKa is 4.90 (2[2]). Introducing fluorine atoms at the C3 ( β ) and C4 ( γ ) positions lowers the pKa by nearly 0.7 logarithmic units.
Causality of Electron Withdrawal
Fluorine is the most electronegative element on the periodic table. Because a saturated cyclohexane ring cannot support resonance (mesomeric) stabilization, the acidity is modulated entirely through the inductive effect (-I) . The highly polarized C-F bonds draw electron density away from the carbon backbone. This electron withdrawal propagates through the σ -bond framework to the carboxylate group, effectively dispersing the localized negative charge on the oxygen atoms. This stabilization of the conjugate base shifts the dissociation equilibrium forward, increasing acidity (lowering the pKa).
Figure 1: Mechanistic pathway of inductive electron withdrawal stabilizing the carboxylate anion.
Comparative pKa Analysis
To fully appreciate the impact of the difluoro substitution, we must benchmark it against related mono-substituted and unsubstituted analogs. The table below illustrates how the proximity and electronegativity of ring substituents dictate the final pKa.
| Compound | Aqueous pKa (25°C) | Primary Electronic Effect | Reference |
| Cyclohexanecarboxylic acid | 4.90 | Baseline (Aliphatic ring, no -I effect) | 2[2] |
| trans-4-Hydroxycyclohexanecarboxylic acid | 4.836 | Weak -I effect from distal -OH group | 3[3] |
| 3,4-Difluorocyclohexane-1-carboxylic acid | ~4.20 | Strong combined -I effect from β and γ fluorines | 1[1] |
Observation: The addition of a hydroxyl group at the C4 position only marginally lowers the pKa (by ~0.06 units) due to its lower electronegativity compared to fluorine and its distal position. In contrast, the dual fluorination at C3 and C4 provides a synergistic inductive pull, dropping the pKa by a highly significant 0.7 units.
Experimental Protocols for pKa Determination
In analytical chemistry, trustworthiness is established through orthogonal, self-validating methodologies. To accurately determine the pKa of 3,4-difluorocyclohexane-1-carboxylic acid, we employ two distinct techniques: Potentiometric Titration (the gold standard for bulk thermodynamics) and 19 F NMR Titration (which provides site-specific electronic validation).
Protocol A: High-Precision Potentiometric Titration
Causality of Design: Titrations must be performed under an inert atmosphere to prevent atmospheric CO 2 from dissolving into the aqueous solvent, forming carbonic acid, and artificially depressing the pH readings.
-
Standardization: Calibrate a glass pH electrode using high-precision IUPAC standard buffers (pH 4.01, 7.00, 10.01) at a tightly controlled temperature of 25.0 ± 0.1 °C.
-
Sample Preparation: Dissolve an accurately weighed sample of the analyte in 0.15 M KCl. Note: 0.15 M KCl is chosen to maintain a constant ionic strength that mimics physiological conditions, ensuring the activity coefficients remain stable throughout the experiment.
-
Titration Execution: Under a continuous argon purge, titrate the solution with standardized 0.1 M KOH using an automated titrator. Add titrant in 0.01 mL increments as you approach the predicted equivalence point.
-
Data Analysis: Plot the first derivative of the pH vs. Volume curve to identify the exact equivalence point. Calculate the pKa at the half-equivalence point using the Henderson-Hasselbalch equation, followed by non-linear least-squares regression.
Protocol B: 19 F NMR Titration (Orthogonal Validation)
Causality of Design: 19 F NMR is exquisitely sensitive to changes in the local electronic environment. As the distant carboxylate group ionizes, the through-bond shielding of the C3 and C4 fluorines changes, altering their chemical shifts. This method is immune to non-fluorinated impurities.
-
Buffer Series: Prepare 12 aqueous buffer solutions ranging from pH 2.0 to 6.5 (bracketing the expected pKa of 4.2).
-
Sample Addition: Spike each buffer with a constant 0.5 mM concentration of the analyte. Include a coaxial insert containing D 2 O (for lock) and a chemical shift reference (e.g., Trifluoroacetic acid).
-
Acquisition: Acquire 19 F NMR spectra for each sample at 25.0 °C. Record the observed chemical shifts ( δobs ) for the C3 and C4 fluorine multiplets.
-
Curve Fitting: Plot δobs versus pH. Fit the resulting sigmoidal curve to the modified Henderson-Hasselbalch equation:
δobs=1+10(pH−pKa)δHA+δA−⋅10(pH−pKa)The inflection point of this curve yields the highly accurate, specific pKa.
Figure 2: Orthogonal experimental workflows for self-validating pKa determination.
Implications in Drug Discovery & Development
Understanding that 3,4-difluorocyclohexane-1-carboxylic acid has a pKa of ~4.2 rather than the 4.9 of its unsubstituted parent is critical for predicting its pharmacokinetic (PK) behavior:
-
Gastric Absorption: In the acidic environment of the stomach (pH ~1.5 - 3.5), a compound with a pKa of 4.2 will have a significantly higher proportion of its unionized (lipophilic) species compared to a compound with a pKa of 4.9. This shift can drastically enhance passive transcellular absorption across the gastric mucosa.
-
Distribution Coefficient (LogD): At physiological pH (7.4), both acids are >99% ionized. However, the stronger stabilization of the highly polar carboxylate anion in the difluorinated compound means its LogD 7.4 will be lower than expected, despite the intrinsic lipophilicity (LogP) contributed by the C-F bonds. Drug development professionals must account for this when optimizing for blood-brain barrier (BBB) penetration or avoiding phospholipidosis.
References
-
Benchchem. (1R,3S,4R)-rel-3,4-Difluorocyclohexane-1-carboxylic Acid. Retrieved from 1
-
Lookchem. TRANS-4-HYDROXYCYCLOHEXANECARBOXYLIC ACID. Retrieved from 3
-
ChemicalBook. Cyclohexanecarboxylic acid. Retrieved from 2
Sources
Thermodynamic Stability of 3,4-Difluorocyclohexane-1-carboxylic Acid Stereoisomers: A Conformational and Computational Guide
Executive Summary
The strategic introduction of fluorine into alicyclic systems is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, tune pKa, and lock molecules into bioactive conformations[1]. 3,4-difluorocyclohexane-1-carboxylic acid serves as an exemplary model for understanding stereocontrolled conformational locking. By analyzing the interplay between steric bulk, dipole-dipole interactions, and stereoelectronic effects, this guide provides a comprehensive framework for predicting and validating the thermodynamic stability of its stereoisomers.
The Stereochemical Landscape
The cyclohexane core of 3,4-difluorocyclohexane-1-carboxylic acid contains three stereocenters (C1, C3, C4), yielding four distinct diastereomeric pairs (eight stereoisomers total).
To evaluate their thermodynamic stability, we must first establish the conformational anchor. The bulky carboxylic acid group (-COOH) at C1 has a significant A-value (~1.4 kcal/mol), meaning it strongly dictates the ring's chair conformation by overwhelmingly preferring the equatorial position to avoid severe 1,3-diaxial interactions.
With C1 anchored equatorially, the relative stability of the four diastereomers is entirely governed by the spatial orientation of the vicinal fluorines at C3 and C4. The four relative configurations map to the following chair conformations:
-
rel-(1R,3S,4R) : 1,3-cis, 3,4-trans → e,e,e (Equatorial COOH, Equatorial F, Equatorial F)
-
rel-(1R,3S,4S) : 1,3-cis, 3,4-cis → e,e,a (Equatorial COOH, Equatorial F, Axial F)
-
rel-(1R,3R,4S) : 1,3-trans, 3,4-cis → e,a,e (Equatorial COOH, Axial F, Equatorial F)
-
rel-(1R,3R,4R) : 1,3-trans, 3,4-trans → e,a,a (Equatorial COOH, Axial F, Axial F)
Mechanistic Drivers of Thermodynamic Stability
The causality behind the stability of these isomers cannot be explained by classical steric repulsion alone. Instead, it requires an understanding of three competing forces:
A. The Fluorine Gauche Effect (Hyperconjugation)
In classical alkane stereochemistry, bulky vicinal substituents prefer an anti (~180°) conformation to minimize steric clash. However, highly electronegative atoms like fluorine exhibit the gauche effect , an atypical phenomenon where the gauche conformation (~60° dihedral angle) is thermodynamically more stable than the anti conformation[2].
Because the C–F bond is highly polarized, it possesses a low-energy σ∗ antibonding orbital[3]. In the hyperconjugation model, the gauche orientation allows optimal orbital overlap for the donation of electron density from the adjacent, electron-rich C–H σ bonding orbital into the electron-poor C–F σ∗ antibonding orbital ( σC−H→σC−F∗ )[2]. This stereoelectronic stabilization fundamentally overrides the minor steric repulsion between the two small fluorine atoms.
B. 1,3-Diaxial Interactions
Fluorine is the smallest halogen, possessing a van der Waals radius comparable to oxygen. Its A-value is remarkably low (~0.25 to 0.30 kcal/mol), meaning it can tolerate the axial position of a cyclohexane ring much better than a methyl group. However, placing a fluorine in the axial position still incurs a minor thermodynamic penalty due to electrostatic repulsion with the syn-axial protons.
C. Dipole-Dipole Interactions and Solvent Polarity
The gauche effect is highly sensitive to the surrounding dielectric environment[4]. A gauche arrangement of vicinal C-F bonds results in a net additive molecular dipole, whereas an anti arrangement results in dipole cancellation. In polar solvents (e.g., water, DMSO), the highly polar gauche conformers are further stabilized by solvation. In non-polar solvents (e.g., hexane), the anti conformer sees a relative reduction in its energy penalty due to its minimized dipole, though hyperconjugation usually ensures the gauche conformer remains the global minimum.
Thermodynamic Stability Hierarchy
Based on the mechanistic drivers above, we can establish a definitive hierarchy of thermodynamic stability for the four diastereomers.
Fig 1: Thermodynamic stability hierarchy driven by the fluorine gauche effect.
Quantitative Data Summary
| Diastereomer (Relative) | Chair Conformation | F-F Dihedral Angle | Hyperconjugative Stabilization? | Axial F Penalties | Predicted Relative Stability ( ΔG ) |
| rel-(1R,3S,4R) | e,e,e | ~60° (Gauche) | Yes ( σC−H→σC−F∗ ) | 0 | 0.0 kcal/mol (Global Minimum) |
| rel-(1R,3S,4S) | e,e,a | ~60° (Gauche) | Yes ( σC−H→σC−F∗ ) | 1 (at C4) | ~ +0.5 to +0.8 kcal/mol |
| rel-(1R,3R,4S) | e,a,e | ~60° (Gauche) | Yes ( σC−H→σC−F∗ ) | 1 (at C3) | ~ +0.5 to +0.8 kcal/mol |
| rel-(1R,3R,4R) | e,a,a | ~180° (Anti) | No | 2 (at C3, C4) | > +2.0 kcal/mol (Least Stable) |
Table 1: Conformational analysis and predicted relative thermodynamic stability matrix.
Experimental & Computational Workflows
To rigorously prove the stability matrix outlined above, researchers must employ a self-validating system combining Density Functional Theory (DFT) and Nuclear Magnetic Resonance (NMR) spectroscopy. The DFT models predict the thermodynamic energy states, while the NMR J-couplings act as an empirical physical proof of the predicted dihedral angles.
Fig 2: Experimental and computational workflow for validating stereoisomer stability.
Protocol 1: Computational (DFT) Evaluation
-
Conformational Search: Generate all possible chair conformers for the four diastereomers using Molecular Mechanics (e.g., MMFF94) to ensure no twisted-boat local minima are mistakenly selected.
-
Geometry Optimization: Optimize the lowest-energy structures using a high-level DFT functional suited for non-covalent interactions and hyperconjugation. M06-2X/6-311+G(d,p) is highly recommended for organofluorine systems.
-
Frequency Calculations: Run vibrational frequency calculations at the same level of theory to confirm the structures are true minima (zero imaginary frequencies) and to extract the Gibbs Free Energy ( G ) corrections.
-
Solvent Modeling: Apply a Polarizable Continuum Model (PCM) to simulate solvent effects (e.g., Chloroform vs. Water). This step is critical because the gauche conformers (e,e,e; e,e,a; e,a,e) have significantly higher dipole moments than the anti conformer (e,a,a)[4], meaning their relative ΔG will shift depending on the dielectric constant of the environment.
Protocol 2: NMR Spectroscopic Validation (The Self-Validating Step)
The beauty of fluorinated cyclohexanes is that their exact 3D conformation can be physically proven using the Karplus relationship.
-
Sample Preparation: Dissolve the isolated diastereomer in a deuterated solvent matching the PCM model used in DFT (e.g., CDCl 3 ).
-
Acquisition: Acquire high-resolution 1 H, 19 F, and 13 C NMR spectra. Utilize 2D techniques (COSY, NOESY, HOESY) to unambiguously assign the ring protons.
-
J-Coupling Extraction:
-
3JH−F Analysis: Extract the vicinal proton-fluorine coupling constants. An axial fluorine will exhibit a massive trans-diaxial coupling to the adjacent axial protons ( 3JHax−Fax≈15−30 Hz). An equatorial fluorine will only exhibit smaller gauche couplings ( 3JH−Feq≈5−10 Hz).
-
3JF−F Analysis: The vicinal F-F coupling constant will directly differentiate the gauche (~60°) and anti (~180°) relationships.
-
-
Validation: If the DFT predicts the global minimum is the e,e,e conformer, the NMR spectrum must physically show small 3JH−F couplings (proving both fluorines are equatorial) and a specific gauche 3JF−F coupling. If these align, the thermodynamic stability matrix is empirically validated.
Conclusion and Implications for Drug Development
Understanding the thermodynamic stability of 3,4-difluorocyclohexane-1-carboxylic acid stereoisomers is not merely an academic exercise. By utilizing the e,e,e (1,3-cis, 3,4-trans) isomer, drug developers can deploy a highly stable, conformationally rigid scaffold. The hyperconjugative gauche effect locks the vicinal fluorines into a predictable vector, allowing for precise tuning of a drug's dipole moment, lipophilicity (LogP), and metabolic resistance without introducing the steric bulk of larger alkyl groups[5].
References
-
Gauche effect Wikipedia, The Free Encyclopedia URL:[Link]
-
The C–F bond as a conformational tool in organic and biological chemistry Beilstein Journal of Organic Chemistry (2010) URL: [Link]
-
From fluorine's position in the periodic table to PFAS environmental issues Comptes Rendus de l'Académie des Sciences (2025) URL:[Link]
-
Gauche effect (Solvent Dependence) ChemEurope URL:[Link]
Sources
- 1. BJOC - The C–F bond as a conformational tool in organic and biological chemistry [beilstein-journals.org]
- 2. Gauche effect - Wikipedia [en.wikipedia.org]
- 3. From fluorine’s position in the periodic table to PFAS environmental issues [comptes-rendus.academie-sciences.fr]
- 4. Gauche_effect [chemeurope.com]
- 5. BJOC - The C–F bond as a conformational tool in organic and biological chemistry [beilstein-journals.org]
Infrared Spectroscopic Characterization of 3,4-Difluorocyclohexane-1-carboxylic Acid: A Mechanistic and Methodological Guide
Executive Summary
Fluorinated cycloalkanes are increasingly utilized in modern drug development as metabolically stable bioisosteres for phenyl rings. 3,4-difluorocyclohexane-1-carboxylic acid (3,4-DFCCA) is a critical synthetic intermediate in this space. Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive orthogonal technique for confirming its structural integrity and functional group fidelity. This whitepaper details the mechanistic rationale behind the characteristic IR peaks of 3,4-DFCCA and outlines a self-validating Attenuated Total Reflectance (ATR) FTIR protocol designed for rigorous pharmaceutical analysis.
Mechanistic Basis of IR Absorptions
As a Senior Application Scientist, it is imperative to understand why a peak appears at a specific wavenumber, rather than relying solely on pattern matching. The IR spectrum of 3,4-DFCCA is dominated by three structural domains: the carboxylic acid dimer, the highly polarized C-F bonds, and the aliphatic cyclohexane scaffold.
The Carboxylic Acid Dimerization Effect
The carboxylic acid functional group contains a carbonyl bond flanked by an alpha carbon and a hydroxyl group[1]. In the condensed phase (solid or neat liquid), carboxylic acids rarely exist as isolated monomers; instead, they form strongly hydrogen-bonded dimers[1].
-
O-H Stretch: This intermolecular hydrogen bonding severely restricts the stretching of the O-H bond, resulting in an unusually broad absorption envelope spanning from 3500 to 2500 cm⁻¹[1].
-
C=O Stretch: Concurrently, the hydrogen bonding network draws electron density away from the carbonyl oxygen, weakening the C=O double bond. This shifts the carbonyl stretch to a lower frequency (typically 1730–1700 cm⁻¹) compared to a free monomeric ester or ketone[1].
-
O-H Wag: The out-of-plane O-H wagging also produces a distinct, broad peak near 960–900 cm⁻¹ due to the restricted motion within the dimer[1].
The C-F Bond Polarization
Fluorine is the most electronegative element, rendering the carbon-fluorine bond the most polarized single bond in organic chemistry[2]. Because infrared absorption intensity is directly proportional to the square of the change in dipole moment with respect to internuclear distance ( dμ/dx ), C-F stretching vibrations manifest as exceptionally intense bands[2]. In aliphatic fluoro compounds like 3,4-DFCCA, this stretch is typically localized between 1150 and 1000 cm⁻¹. Due to the presence of two adjacent fluorine atoms, vibrational coupling often results in split symmetric and asymmetric stretching bands within this region.
The Cyclohexane Scaffold
The sp³ hybridized carbons of the cyclohexane ring yield characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2950–2850 cm⁻¹). The ring also produces C-H scissoring and bending modes around 1450 cm⁻¹.
Quantitative Data Summary
The following table synthesizes the expected quantitative IR data for 3,4-DFCCA, mapping each characteristic peak to its underlying physical causality.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity & Shape | Mechanistic Causality |
| O-H (Acid) | Stretching | 3500 – 2500 | Strong, Very Broad | Intermolecular hydrogen bonding (dimerization) weakens the O-H bond[1]. |
| C-H (Ring) | Stretching (sp³) | 2950 – 2850 | Medium, Sharp | Standard sp³ C-H stretching of the cyclohexane scaffold. |
| C=O (Acid) | Stretching | 1730 – 1700 | Strong, Sharp | Carbonyl stretch, shifted to lower frequency due to H-bonded dimer state[1]. |
| C-H (Ring) | Scissoring/Bending | ~1450 | Medium | Deformation of the CH₂ groups in the cyclic aliphatic ring. |
| C-O (Acid) | Stretching | 1320 – 1210 | Strong | Single bond stretching within the carboxylate moiety[1]. |
| C-F (Aliphatic) | Stretching | 1150 – 1000 | Very Strong, Split | Extreme dipole moment change; difluoro substitution causes symmetric/asymmetric splitting[2]. |
| O-H (Acid) | Out-of-plane Wag | 960 – 900 | Medium, Broad | Bending motion restricted by the dimeric hydrogen-bonded network[1]. |
Experimental Protocol: A Self-Validating ATR-FTIR System
Modern forensic and pharmaceutical laboratories predominantly utilize accessories to streamline sample preparation[3]. ATR-FTIR requires minimal preparation, allowing analysts to press the solid powder directly against a high-refractive-index crystal (such as diamond or zinc selenide)[3].
Causality of Method Choice: Traditional transmission FTIR requires pressing the sample into a Potassium Bromide (KBr) pellet. KBr is highly hygroscopic; absorbed atmospheric water produces a massive O-H stretch around 3400 cm⁻¹, which would critically obscure the diagnostic 3500–2500 cm⁻¹ O-H envelope of the 3,4-DFCCA carboxylic acid. ATR-FTIR eliminates this matrix interference via a shallow evanescent wave that penetrates only a few micrometers into the pure sample[3].
To ensure absolute scientific integrity, the protocol must be self-validating. We utilize a standardized polystyrene film to verify wavenumber alignment and instrument resolution prior to sample analysis[3]. These polystyrene wavelength standards are strictly traceable to NIST SRM 1921b[4].
Step-by-Step Methodology
-
System Initialization & Purge: Power on the FTIR spectrometer and allow the internal laser and IR source to stabilize for 30 minutes. Purge the optical bench with dry nitrogen to eliminate atmospheric H₂O and CO₂ interferences.
-
Polystyrene Calibration (Validation Step): Insert a NIST-traceable 1.5-mil polystyrene reference standard[5]. Acquire a spectrum and verify that the 14 critical peaks (e.g., 2850 cm⁻¹, 1601 cm⁻¹, 1028 cm⁻¹) fall within the manufacturer's specified tolerances[6]. If calibration fails, halt the protocol and recalibrate the interferometer.
-
Crystal Cleaning & Background Subtraction: Clean the diamond ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol. Allow to dry. Collect an ambient background spectrum (air) to subtract environmental carbon dioxide and atmospheric moisture from the final sample data[3].
-
Sample Acquisition: Place 2–5 mg of 3,4-DFCCA powder directly onto the center of the ATR crystal. Lower the pressure anvil until the software indicates optimal contact (typically ~80-100 psi). Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 co-added scans to improve signal-to-noise ratio).
-
Post-Processing & Peak Assignment: Apply an ATR correction algorithm to account for the wavelength-dependent penetration depth of the evanescent wave. Identify the critical C=O, broad O-H, and strong C-F stretching bands.
Workflow Visualization
The following diagram illustrates the logical flow of the self-validating ATR-FTIR protocol, ensuring that no sample is analyzed without prior instrument verification.
Self-Validating ATR-FTIR Workflow for Fluorinated Carboxylic Acid Characterization.
Data Interpretation & Troubleshooting
A common challenge when analyzing 3,4-DFCCA is the spectral overlap between the C-O stretch of the carboxylic acid (1320–1210 cm⁻¹)[1] and the C-F stretches of the fluorinated ring (1150–1000 cm⁻¹).
-
Resolution Strategy: The C-F stretching bands are typically the most intense peaks in the entire spectrum due to the extreme electronegativity of fluorine. If the peaks in the 1100 cm⁻¹ region dwarf the C=O stretch at 1710 cm⁻¹, they are confidently assigned to the C-F bonds. Furthermore, the C-O stretch is usually a single, slightly broader peak, whereas the difluoro substitution on the cyclohexane ring will often present as a distinct doublet (symmetric and asymmetric coupling) in the fingerprint region.
References
-
Smith, B. C. "The C=O Bond, Part III: Carboxylic Acids." Spectroscopy Online, Jan 2018.[Link]
-
Wetzel, W. "FTIR in Forensic Substance Identification." Lab Manager, Mar 2026.[Link]
-
Specac Technical Support. "Polystyrene Wavelength Standard." Specac Ltd.[Link]
-
PIKE Technologies. "Standards, Software and Databases." Norlab. [Link]
-
Hoult, R. A., et al. "Polystyrene Film as a Standard for Testing FT-IR Spectrometers." Spectroscopy Online, Feb 2013.[Link]
-
Nandiyanto, A. B. D., et al. "How to Read and Interpret FTIR Spectroscope of Organic Material." Indonesian Journal of Science & Technology, Apr 2019. [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. FTIR in Forensic Substance Identification | Lab Manager [labmanager.com]
- 4. Polystyrene Wavelength Standard - Specac Ltd [specac.com]
- 5. norlab.com [norlab.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
Whitepaper: The Synthetic Dichotomy of Difluorocyclohexane Carboxylic Acids: Established Routes to Geminal Isomers and the Strategic Challenge of Vicinal Congeners
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of fluorine into alicyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Among these scaffolds, difluorocyclohexane carboxylic acids represent a valuable class of building blocks. A critical examination of the scientific literature reveals a significant dichotomy in synthetic accessibility between its constitutional isomers. The geminal isomers, particularly 4,4-difluorocyclohexane-1-carboxylic acid, are well-documented and accessible through robust, high-yield synthetic routes. Conversely, the vicinal (3,4-) isomer is notably absent from mainstream literature, its discovery and synthesis unchronicled in readily available databases. This guide, therefore, pivots from a historical account of a single, obscure molecule to a more functionally relevant technical analysis. We will first provide an in-depth review of the established, field-proven synthesis of the 4,4-difluorocyclohexane carboxylic acid workhorse. Subsequently, we will address the inherent stereochemical and mechanistic challenges of vicinal difluorination on a cyclohexane ring, presenting logical, state-of-the-art synthetic strategies that a researcher would employ to approach the synthesis of the elusive 3,4-difluoro isomer.
Part I: The Workhorse — Synthesis of 4,4-Difluorocyclohexane-1-Carboxylic Acid
The prevalence of the 4,4-difluoro isomer in chemical catalogs and patent literature stems from a highly efficient and direct synthetic strategy: the deoxofluorination of a readily available keto-ester precursor. This approach leverages the conversion of a carbonyl group directly into a geminal difluoride, a transformation that is both atom-economical and reliable.
Core Strategy: Deoxofluorination of a 4-Oxocyclohexane Precursor
The most common and industrially viable pathway commences with ethyl 4-oxocyclohexanecarboxylate. The central transformation is the replacement of the C4 ketone's oxygen atom with two fluorine atoms.
Caption: Core workflow for the synthesis of the 4,4-difluoro isomer.
Experimental Protocol 1: Deoxofluorination with Sulfur-Based Reagents
The use of diethylaminosulfur trifluoride (DAST) or its safer, more thermally stable analogues like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) is the benchmark method.[1][3] The causality for this choice lies in the reagent's efficacy in converting ketones to gem-difluorides under relatively mild conditions. However, a critical consideration is the potential for elimination reactions, which can lead to the formation of an inseparable vinyl fluoride by-product, a challenge explicitly noted in the patent literature.[3]
Step-by-Step Methodology:
-
Reaction Setup: A solution of ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in an anhydrous, aprotic solvent (e.g., dichloromethane) is prepared in a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cooling: The solution is cooled to 0°C using an ice-water bath to control the initial exotherm of the reaction.
-
Reagent Addition: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® (approx. 2.0 eq) is added dropwise to the stirred solution. Caution: These reagents react violently with water and can decompose with excessive heating.[1]
-
Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for 18-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Upon completion, the reaction is carefully quenched by pouring it slowly into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic by-products.
-
Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted with additional dichloromethane. The combined organic phases are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure ethyl 4,4-difluorocyclohexanecarboxylate.
Alternative Fluorination Strategies
While DAST is common, industrial-scale synthesis often considers other reagents due to cost and safety.
-
Hydrogen Fluoride (HF) Complexes: Reagents like HF-Pyridine can be effective but require specialized equipment (e.g., Teflon reactors) due to the corrosive nature of HF.[4]
-
Two-Step Anhydride/HF Protocol: An alternative involves reacting the keto-ester with trifluoroacetic anhydride, followed by treatment with HF, which can offer high yields but still involves handling hazardous hydrogen fluoride.[3][4]
Experimental Protocol 2: Ester Hydrolysis (Saponification)
The final step is the conversion of the ethyl ester to the target carboxylic acid. This is a standard saponification reaction, driven to completion by the formation of a carboxylate salt.[5][6]
Step-by-Step Methodology:
-
Reaction Setup: Ethyl 4,4-difluorocyclohexanecarboxylate (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water.
-
Base Addition: An excess of a strong base, typically lithium hydroxide monohydrate (LiOH·H₂O, approx. 5.0 eq), is added to the solution.[5]
-
Reaction: The mixture is stirred vigorously at room temperature overnight. The reaction progress is monitored by TLC until the starting ester is fully consumed.
-
Acidification: The reaction mixture is diluted with an organic solvent like ethyl acetate, and the pH is carefully adjusted to approximately 3-4 with 1 M hydrochloric acid (HCl). This protonates the carboxylate salt to form the free carboxylic acid.
-
Extraction & Isolation: The organic and aqueous layers are separated. The aqueous layer is extracted again with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated to dryness to afford the final product, 4,4-difluorocyclohexane-1-carboxylic acid, typically as a white solid.[5]
| Method | Key Reagent | Typical Yield | Key Advantages | Key Disadvantages/Challenges | Reference |
| Deoxofluorination | DAST / Deoxo-Fluor® | 60-80% | High efficiency, mild conditions | Formation of vinyl fluoride by-product, reagent cost/hazard | [3] |
| HF-Pyridine | HF-Pyridine | Good | High reactivity | Corrosive, requires special equipment | [4] |
| Anhydride/HF | Trifluoroacetic Anhydride, then HF | >80% | High yield | Use of highly corrosive HF | [3][4] |
| Ester Hydrolysis | LiOH or NaOH | >95% | High yield, clean reaction | Standard workup required | [5] |
| Table 1: Comparison of key synthetic steps for 4,4-difluorocyclohexane-1-carboxylic acid. |
Part II: The Synthetic Frontier — Strategies for Vicinal (3,4-) Difluorination
The synthesis of a 3,4-difluorocyclohexane core is a significantly greater challenge because it requires the controlled, sequential introduction of two fluorine atoms onto adjacent carbon centers, often with specific stereochemical outcomes. Unlike the direct C=O to CF₂ conversion, there is no simple, one-step method to convert a common precursor into a vicinal difluoride. The following are logical, literature-informed strategies that would be employed to construct this challenging motif.
Core Strategy: Stepwise Fluorination via an Alkene Precursor
A logical starting point for any vicinal functionalization is a carbon-carbon double bond. A cyclohexene carboxylic acid derivative would be the ideal precursor. The general approach involves a two-step process: installing a first fluorine atom along with a handle (like a hydroxyl group), and then converting that handle into the second fluorine atom.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 3,3-Difluorocyclohexane-1-carboxylic acid [myskinrecipes.com]
- 3. EP1985603A1 - Process for preparing difluorocyclohexanoic acid derivatives - Google Patents [patents.google.com]
- 4. CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid - Google Patents [patents.google.com]
- 5. 4,4-Difluorocyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Esterification of 3,4-difluorocyclohexane-1-carboxylic acid with primary alcohols
Application Note: Precision Esterification of 3,4-Difluorocyclohexane-1-carboxylic Acid with Primary Alcohols
Executive Summary
Fluorinated cycloaliphatic compounds, particularly 3,4-difluorocyclohexane-1-carboxylic acid[1], are highly valued in modern drug discovery. They serve as metabolically stable, lipophilic bioisosteres for para-substituted phenyl rings. The esterification of this specific building block with primary alcohols requires a strategic balance of reaction conditions to ensure high yields while strictly preserving the relative stereochemistry (e.g., the (1R,3S,4R)-rel isomer). This application note details field-proven methodologies, mechanistic rationales, and self-validating protocols for achieving optimal esterification.
Mechanistic Rationale & Causality
The presence of two fluorine atoms at the 3- and 4-positions of the cyclohexane ring exerts a trans-annular inductive electron-withdrawing effect (-I effect). While this slightly increases the electrophilicity of the carbonyl carbon compared to an unfluorinated analog, it also marginally increases the acidity of the C1 α -proton.
-
Stereochemical Preservation: Because of this enhanced α -acidity, prolonged exposure to harsh basic conditions (e.g., strong alkoxides) risks epimerization at the C1 stereocenter. Therefore, kinetically controlled, mild conditions are heavily preferred for complex substrates to maintain stereochemical fidelity[2].
-
Nucleophile Dynamics: Primary alcohols are highly nucleophilic and sterically accessible. This allows them to readily attack activated acyl intermediates (like acylpyridinium ions or protonated carbonyls) without the need for extreme heating, minimizing elimination side-reactions[3].
Decision matrix for esterification of fluorinated cycloaliphatic acids.
Strategy Matrix: Pathway Selection
Selecting the correct esterification pathway depends entirely on the complexity of the primary alcohol and the scale of the reaction.
| Parameter | Fischer Esterification[4] | Steglich Esterification (EDC/DMAP)[5] | Acid Chloride Method |
| Reagents | p-TsOH or H₂SO₄, excess alcohol | EDC·HCl, DMAP, CH₂Cl₂ | SOCl₂ or (COCl)₂, NEt₃ |
| Temperature | Reflux (80–110 °C) | 0 °C to Room Temp (20–25 °C) | 0 °C to Room Temp |
| Stereochemical Fidelity | Moderate (Acidic heat risks degradation) | High (Mild, neutral/mildly basic) | Low to Moderate (Risk of ketene formation) |
| Byproduct Management | Water (Requires Dean-Stark) | Water-soluble urea (Easy aqueous wash) | HCl, SO₂, or CO/CO₂ gas |
| Optimal Use Case | Simple, cheap alcohols (MeOH, EtOH) | Complex, sensitive primary alcohols | Sterically hindered alcohols |
Experimental Protocols
Protocol A: Mild Steglich Esterification (Kinetic Control)
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP). EDC is explicitly chosen over DCC because it generates a water-soluble urea byproduct, eliminating the notoriously difficult filtration of dicyclohexylurea (DCU) which often contaminates non-polar esters[6].
Mechanistic pathway of EDC/DMAP-mediated Steglich esterification.
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under an inert atmosphere (N₂/Ar), dissolve 3,4-difluorocyclohexane-1-carboxylic acid (1.0 equiv) in anhydrous CH₂Cl₂ to a concentration of 0.2 M.
-
Causality: Anhydrous conditions are critical. Water is a highly competitive nucleophile that will rapidly hydrolyze the reactive acylpyridinium intermediate back to the starting material[5].
-
-
Activation: Add the primary alcohol (1.1 equiv) and DMAP (0.1 equiv). Cool the reaction mixture to 0 °C using an ice bath.
-
Coupling: Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes.
-
Causality: The formation of the O-acylisourea is exothermic. Cooling to 0 °C suppresses the irreversible, uncatalyzed 1,3-rearrangement of the O-acylisourea into an unreactive N-acylurea, giving DMAP sufficient time to trap the intermediate[2].
-
-
Reaction: Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for 12–16 hours.
-
Self-Validating Workup:
-
Wash the organic layer with 1M aqueous HCl (2x). Validation: This protonates and forcefully extracts the DMAP catalyst and any unreacted EDC into the aqueous phase.
-
Wash with saturated aqueous NaHCO₃ (2x). Validation: This deprotonates and removes any unreacted carboxylic acid starting material.
-
Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Protocol B: Fischer Esterification (Thermodynamic Control)
Ideal for simple, inexpensive primary alcohols (e.g., methanol, ethanol) where the alcohol can serve as the solvent, or for scale-up using a Dean-Stark apparatus[4].
Step-by-Step Methodology:
-
Preparation: Combine 3,4-difluorocyclohexane-1-carboxylic acid (1.0 equiv) and the primary alcohol (10.0 equiv) in a round-bottom flask.
-
Catalysis: Add a catalytic amount of concentrated H₂SO₄ or p-Toluenesulfonic acid (p-TsOH) (0.05 equiv).
-
Reflux: Heat the mixture to reflux. For higher boiling alcohols, use toluene as a co-solvent and attach a Dean-Stark trap.
-
Causality: Fischer esterification is an equilibrium process. The continuous removal of water (via azeotropic distillation in the Dean-Stark trap) or the use of massive excess alcohol drives the reaction to completion via Le Chatelier's principle[7].
-
-
Workup: Cool to room temperature, concentrate under vacuum to remove excess alcohol, redissolve in ethyl acetate, and wash with saturated NaHCO₃ until the aqueous layer is slightly basic (pH ~8). Dry over MgSO₄ and concentrate.
Quality Control & Self-Validation Metrics
To ensure the integrity of the synthesized ester and verify that no epimerization occurred, the following analytical validations must be met:
-
FT-IR Spectroscopy: Confirm the disappearance of the broad carboxylic acid O-H stretch (3300–2500 cm⁻¹) and the shift of the carbonyl C=O stretch from ~1705 cm⁻¹ (acid) to ~1735 cm⁻¹ (ester).
-
¹H NMR (CDCl₃): The defining self-validation marker is the downfield shift of the primary alcohol's α -protons (-CH₂-OH). Upon esterification, these protons will shift from approximately 3.5 ppm to a distinct multiplet or triplet at 4.0–4.2 ppm. Additionally, verify the integration and coupling constants of the cyclohexane ring protons to ensure the difluoro-substituents and relative stereochemistry remain intact.
Sources
- 1. (1R,3S,4R)-rel-3,4-Difluorocyclohexane-1-carboxylic Acid | C7H10F2O2 | CID 71316068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reddit - Please wait for verification [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Strategic Incorporation of 3,4-Difluorocyclohexane-1-carboxylic Acid in Small Molecule Inhibitors
Executive Summary
In contemporary drug discovery, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds often requires precise structural modifications. The replacement of metabolically labile or sub-optimally lipophilic moieties—such as unsubstituted phenyl or cyclohexyl rings—with fluorinated bioisosteres is a validated strategy[1]. This application note provides a comprehensive guide to utilizing 3,4-difluorocyclohexane-1-carboxylic acid as a premium building block for synthesizing small molecule inhibitors. By leveraging stereoelectronic effects and metabolic shielding, this motif can drastically improve compound survivability and target engagement.
Mechanistic Rationale: The "Why" Behind the Chemistry
The decision to incorporate a 3,4-difluorocyclohexyl moiety instead of a standard cyclohexyl or phenyl ring is driven by three core principles of medicinal chemistry:
Metabolic Shielding via C-F Bond Strength
Unsubstituted aliphatic rings, particularly cyclohexyl groups, are notorious structural alerts for Phase I metabolism. Cytochrome P450 (CYP450) enzymes frequently oxidize these rings at the most sterically accessible and electron-rich sites, typically the 4-position[2]. By substituting hydrogen atoms with fluorine at the 3 and 4 positions, medicinal chemists block this metabolic "soft spot." The carbon-fluorine bond is the strongest in organic chemistry (~116 kcal/mol), making it highly resistant to CYP-mediated hydroxylation[1][2].
Stereoelectronic Conformation Locking (The Gauche Effect)
Unlike a flat phenyl ring, a cyclohexane ring is highly flexible, constantly flipping between chair conformations. This flexibility incurs an entropic penalty upon binding to a target protein. The introduction of vicinal fluorines (3,4-difluoro) invokes the gauche effect—a stereoelectronic phenomenon where the highly electronegative fluorine atoms prefer a specific spatial arrangement to minimize dipole-dipole repulsion. This effectively "locks" the cyclohexane ring into a dominant chair conformation, orienting the carboxylic acid (or resulting amide) into a predictable equatorial or axial vector. This pre-organization enhances binding affinity by reducing the entropic cost of target engagement.
Physicochemical Tuning and Bioisosterism
Fluorine’s strong inductive electron-withdrawing effect lowers the pKa of the adjacent carboxylic acid and alters the hydrogen-bond donor/acceptor profile of any resulting amide linkage[1][3]. Furthermore, while fluorine is highly electronegative, it is also highly lipophilic. The 3,4-difluorocyclohexyl group serves as an excellent non-classical bioisostere for meta/para-substituted phenyl rings, improving water solubility by disrupting flat π−π stacking interactions while maintaining the necessary bulk and lipophilicity for deep hydrophobic pocket binding[2][4].
Quantitative Data: Physicochemical Profiling
To illustrate the impact of this substitution, the table below summarizes the comparative physicochemical advantages of the 3,4-difluorocyclohexyl moiety against traditional structural motifs.
| Structural Motif (R-COOH) | Estimated pKa | LogP (Relative) | CYP450 Metabolic Stability | Primary Liability |
| Cyclohexane-1-carboxylic acid | ~4.9 | Moderate | Low | Rapid oxidation at C4 position. |
| Benzoic acid | ~4.2 | High | Moderate | Aromatic epoxidation; poor solubility. |
| 4-Fluorocyclohexane-1-carboxylic acid | ~4.7 | Moderate-High | High | Retains some conformational flexibility. |
| 3,4-Difluorocyclohexane-1-carboxylic acid | ~4.5 | High | Very High | None (Optimized profile) |
Note: Values are representative benchmarks demonstrating the inductive and steric effects of fluorination on the carboxylic acid pharmacophore[2][3].
Experimental Workflows & Protocols
To ensure self-validating and reproducible results, the following protocols detail the synthesis and biological validation of inhibitors incorporating this moiety.
Protocol A: Amide Coupling via HATU/DIPEA
This protocol describes the attachment of 3,4-difluorocyclohexane-1-carboxylic acid to an amine-bearing inhibitor scaffold. HATU is selected over EDC/HOBt due to its superior efficiency in coupling sterically hindered secondary amines or conformationally locked acids.
Reagents:
-
3,4-difluorocyclohexane-1-carboxylic acid (1.2 eq)
-
Target Amine Scaffold (1.0 eq)
-
HATU (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Preparation: Dissolve the target amine (1.0 eq) and 3,4-difluorocyclohexane-1-carboxylic acid (1.2 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the active ester intermediate.
-
Base Addition: Add DIPEA (3.0 eq) dropwise to the stirring solution. Causality: DIPEA free-bases the amine (if it is a salt) and acts as a proton scavenger during the reaction, preventing acidic degradation of the reactants.
-
Activation: Cool the reaction to 0°C using an ice bath, then add HATU (1.5 eq) in one portion. Causality: Cooling prevents exothermic degradation and minimizes epimerization of the stereocenters on the cyclohexane ring during the formation of the highly reactive O-At active ester.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor completion via LC-MS.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
-
Purification: Dry over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)
To validate the metabolic shielding provided by the difluoro substitution, this assay measures the intrinsic clearance ( CLint ) of the synthesized inhibitor.
Step-by-Step Methodology:
-
Incubation Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.
-
Compound Addition: Spike the fluorinated inhibitor (and a non-fluorinated control) into the HLM suspension to a final concentration of 1 µM. Keep the final DMSO concentration ≤ 0.1%. Causality: High DMSO concentrations inhibit CYP450 enzyme activity, leading to false-positive stability data.
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate electron donor for CYP450-mediated oxidation; without it, Phase I metabolism will not occur.
-
Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting the reaction at precise time intervals.
-
Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound over time.
Visualizations
Drug Design & Optimization Workflow
The following diagram illustrates the logical progression of scaffold hopping from a metabolically labile hit to a stabilized lead compound.
Caption: Hit-to-lead optimization workflow replacing a labile cyclohexyl ring with a 3,4-difluorocyclohexyl bioisostere.
Pharmacological & Metabolic Pathway
This diagram maps the dual advantage of the fluorinated inhibitor: maintaining target engagement (e.g., HIF-2 α inhibition[4]) while actively resisting hepatic degradation.
Caption: Mechanism of action showing sustained target engagement and evasion of CYP450-mediated metabolism.
References
-
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. 2
-
Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, ACS Publications. 1
-
WO2023077046A1 - Inhibitors of hif-2alpha and methods of use thereof. Google Patents. 4
-
Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar / ResearchGate. 3
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. WO2023077046A1 - Inhibitors of hif-2alpha and methods of use thereof - Google Patents [patents.google.com]
Application Note: Synthesis and Isolation of 3,4-Difluorocyclohexane-1-carbonyl Chloride Derivatives
Executive Summary
The 3,4-difluorocyclohexyl moiety is increasingly utilized in modern drug discovery as a bioisostere for phenyl rings, offering enhanced metabolic stability, tunable lipophilicity, and rigid conformational bias. The synthesis of cycloalkanecarbonyl chlorides is a critical intermediate step for generating complex active pharmaceutical ingredients, including amides, esters, and diacylthiosemicarbazides[1].
This application note details a highly efficient, self-validating protocol for the preparation of 3,4-difluorocyclohexane-1-carbonyl chloride from its corresponding carboxylic acid. By leveraging oxalyl chloride and catalytic N,N-dimethylformamide (DMF), this methodology avoids the harsh thermal conditions associated with traditional chlorinating agents, thereby preserving the stereochemical integrity of the fluorinated cyclohexane ring.
Mechanistic Rationale & Reagent Selection
While traditional methods for synthesizing acid chlorides utilize thionyl chloride ( SOCl2 ) or phosphorus pentachloride ( PCl5 )[2], these reagents often require elevated temperatures (60 °C to reflux). For functionally sensitive substrates like 3,4-difluorocyclohexane-1-carboxylic acid, thermal stress can induce epimerization at the stereocenters or promote the elimination of hydrogen fluoride (HF).
To circumvent this, our protocol employs oxalyl chloride ( (COCl)2 ) activated by catalytic DMF. This combination generates the Vilsmeier reagent (N,N-dimethylchloroiminium chloride) in situ[3]. The Vilsmeier reagent acts as a highly reactive electrophile[4]. The carboxylic acid undergoes nucleophilic attack on the iminium carbon, forming an activated intermediate. Subsequent displacement by a chloride ion releases the target acid chloride and regenerates the DMF catalyst[5].
Because the byproducts of oxalyl chloride activation are entirely gaseous (carbon monoxide, carbon dioxide, and hydrogen chloride), the reaction is driven forward by entropy and requires minimal workup[4].
Quantitative Reagent Comparison
The selection of the chlorinating agent is dictated by the balance between reactivity, byproduct profile, and substrate stability. The table below summarizes the causality behind selecting Oxalyl Chloride over traditional alternatives.
| Chlorinating Reagent | Activating Agent | Typical Reaction Temp | Primary Byproducts | Epimerization Risk | Workup Complexity |
| Oxalyl Chloride | Catalytic DMF | 0 °C to RT | CO (g), CO2 (g), HCl (g) | Low | Minimal (Evaporative) |
| Thionyl Chloride | None / DMF | 60 °C to Reflux | SO2 (g), HCl (g) | Moderate to High | Moderate (Distillation) |
| Phosphorus Pentachloride | None | RT to 80 °C | POCl3 (l), HCl (g) | Moderate | High (Fractional Distillation) |
Reaction Pathway
Mechanistic pathway of acid chloride formation via the Vilsmeier reagent.
Experimental Workflow
Step-by-step experimental workflow for the synthesis of the acid chloride.
Detailed Step-by-Step Protocol
Materials Required:
-
3,4-Difluorocyclohexane-1-carboxylic acid (1.0 equiv, limiting reagent)
-
Oxalyl chloride (1.2 equiv)
-
N,N-Dimethylformamide (DMF) (0.05 equiv, catalyst)
-
Anhydrous Dichloromethane (DCM) (Solvent, ~0.2 M relative to substrate)
Procedure:
-
Preparation of the Reaction Vessel: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon) to ensure an anhydrous environment. Causality: Acid chlorides are highly susceptible to hydrolysis; ambient moisture will revert the product back to the starting carboxylic acid.
-
Substrate Dissolution: Charge the flask with 3,4-difluorocyclohexane-1-carboxylic acid and suspend/dissolve it in anhydrous DCM.
-
Temperature Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: The subsequent formation of the Vilsmeier reagent is highly exothermic. Cooling prevents solvent boil-off and suppresses side reactions.
-
Catalyst Addition: Inject catalytic DMF (0.05 equiv) into the stirring solution.
-
Reagent Addition: Slowly add oxalyl chloride (1.2 equiv) dropwise via a syringe. Observation: Immediate effervescence will occur as CO and CO2 gases are liberated.
-
Maturation: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the system to warm to room temperature (20-25 °C). Continue stirring for 2 to 4 hours.
-
Workup & Isolation: Once the reaction is validated as complete (see Section 7), concentrate the mixture under reduced pressure using a rotary evaporator. Causality: Because the byproducts are gaseous and the excess oxalyl chloride is volatile (b.p. 61 °C), applying a vacuum effectively strips the crude mixture of impurities, leaving the isolated 3,4-difluorocyclohexane-1-carbonyl chloride as an oil or semi-solid.
In-Process Controls & Self-Validation
To ensure this protocol acts as a self-validating system, rely on the following physical and chemical indicators rather than attempting to isolate and run traditional chromatography on the highly reactive acid chloride:
-
Visual Validation (Gas Evolution): The reaction progress is physically self-reporting. The continuous evolution of micro-bubbles indicates active Vilsmeier reagent formation and subsequent carboxylic acid activation[4]. The cessation of gas evolution is the primary macroscopic indicator that the reaction has reached completion.
-
Chemical Validation (Methanol Quench): Do not attempt to run Thin Layer Chromatography (TLC) directly on the acid chloride, as it will streak and hydrolyze on the silica gel. Instead, withdraw a 10 µL aliquot of the reaction mixture and quench it into 1 mL of anhydrous methanol containing a drop of triethylamine. This instantly converts the acid chloride into the stable methyl 3,4-difluorocyclohexane-1-carboxylate.
-
Analysis: Run the quenched sample on TLC or GC-MS. The complete disappearance of the highly polar carboxylic acid baseline spot and the emergence of a high-Rf ester spot confirms 100% conversion.
-
-
Spectroscopic Validation (IR): If required, an aliquot of the concentrated crude product can be analyzed via ATR-FTIR. A successful conversion is marked by the disappearance of the broad O−H stretch (3300–2500 cm⁻¹) of the acid and a distinct shift of the carbonyl ( C=O ) stretch from ~1700 cm⁻¹ to a sharp, high-energy peak at ~1800 cm⁻¹, characteristic of acyl chlorides.
Sources
Modulating Drug Lipophilicity and Conformation via 3,4-Difluorocyclohexane-1-Carboxylic Acid
Application Note & Protocol Guide Target Audience: Medicinal Chemists, Pharmacokineticists, and Drug Discovery Scientists
Executive Summary: The Fluorine Lipophilicity Paradigm Shift
Historically, the introduction of fluorine into a small molecule was presumed to universally increase lipophilicity (logP) and metabolic stability[1]. While this holds true for many aromatic systems, the fluorination of aliphatic rings—such as cyclohexanes—presents a radically different physicochemical reality. Recent advances in structure-based drug design have demonstrated that selective fluorination of sp³-hybridized rings can significantly decrease lipophilicity (increase hydrophilicity) while locking the molecule into favorable binding conformations[1][2].
3,4-Difluorocyclohexane-1-carboxylic acid has emerged as a premium building block in this space. By providing a synthetic handle (the carboxylic acid) for facile amide coupling, it allows medicinal chemists to append a highly polarized, metabolically stable aliphatic ring onto active pharmaceutical ingredient (API) scaffolds. This application note details the mechanistic causality behind this lipophilicity modulation and provides validated protocols for its synthetic integration and physicochemical evaluation.
Mechanistic Insights: Causality of Lipophilicity Modulation
The "Janus Face" Polarization and Hydrogen Bonding
The reduction in logP upon 3,4-difluorination of a cyclohexane ring is driven by profound alterations in the molecule's electrostatic potential surface. When the relative stereochemistry places the fluorine atoms on the same face of the ring (e.g., in specific cis-configurations), the molecule develops a "Janus face"[1].
The Causality: The highly electronegative C–F bonds draw electron density toward the "fluorine face," creating a strong local molecular dipole. Consequently, the opposite "hydrogen face" becomes highly polarized and electron-deficient. Molecular dynamics simulations reveal that this polarized hydrogen face acts as an enhanced hydrogen-bond donor to bulk water molecules[1]. The favorable enthalpic contributions of this water-structuring completely offset the entropic penalties, leading to a net decrease in logP compared to the unfluorinated cyclohexane analog[1][3].
Conformational Locking via the Fluorine Gauche Effect
Beyond lipophilicity, 3,4-difluorination exerts strict conformational control. The highly stereoselective nature of the fluorine gauche effect—where highly electronegative substituents prefer a gauche orientation to adjacent polarized bonds—combined with 1,3-diaxial repulsions, dictates the thermodynamic stability of the cyclohexane chair flip[2][4]. This allows researchers to project the attached pharmacophore (via the C1-carboxylic acid linkage) into a precise 3D vector, reducing the entropic penalty upon target binding[5].
Fig 1: Mechanistic pathway of lipophilicity reduction via 3,4-difluorination.
Quantitative Data: Lipophilicity and pKa Trends
To guide rational drug design, the table below summarizes the comparative physicochemical shifts observed when functionalizing an API with various cyclohexane derivatives. Note that while gem-difluorination (4,4-difluoro) lowers logP, vicinal difluorination (3,4-difluoro) often provides a more pronounced dipole moment depending on the stereoisomer, leading to greater hydrophilicity[3][6].
| Substituent Motif (Appended via Amide) | Relative LogP Shift (ΔLogP) | Inductive Effect on Proximal pKa | Metabolic Stability (CYP450) |
| Cyclohexane-1-carbonyl | Baseline (0.0) | Baseline | Susceptible to ring hydroxylation |
| 4-Fluorocyclohexane-1-carbonyl | -0.3 to -0.5 | Mild decrease | Moderate improvement |
| 4,4-Difluorocyclohexane-1-carbonyl | -0.5 to -0.8 | Moderate decrease | High |
| 3,4-Difluorocyclohexane-1-carbonyl | -0.8 to -1.2 | Moderate decrease | Very High (Steric/Electronic shielding) |
Data synthesized from comparative shake-flask partitioning of functionalized cycloalkanes[5][6].
Experimental Workflows & Protocols
The following protocols provide a self-validating framework for integrating 3,4-difluorocyclohexane-1-carboxylic acid into a target molecule and subsequently quantifying the lipophilicity shift.
Fig 2: Workflow from amide coupling synthesis to shake-flask logP quantification.
Protocol 1: Amide Coupling of 3,4-Difluorocyclohexane-1-Carboxylic Acid
Expertise & Causality: Aliphatic carboxylic acids, particularly those with substituted cyclohexane rings, can suffer from steric hindrance during activation. HATU is selected over EDC/HOBt because the 7-azabenzotriazole leaving group forms a highly reactive ester that rapidly undergoes aminolysis, minimizing epimerization at the C1 position.
Materials:
-
3,4-difluorocyclohexane-1-carboxylic acid (1.0 eq)
-
Target primary/secondary amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF (0.2 M relative to acid)
Step-by-Step Procedure:
-
Activation: Dissolve 3,4-difluorocyclohexane-1-carboxylic acid and HATU in anhydrous DMF under an inert N₂ atmosphere.
-
Base Addition: Add DIPEA dropwise at 0 °C. Stir for 15 minutes to allow complete formation of the active ester.
-
Aminolysis: Add the target amine dissolved in a minimal volume of DMF. Warm the reaction to room temperature and stir for 2 hours.
-
Self-Validation Check (Crucial): Withdraw a 5 µL aliquot, quench in 100 µL of 50% MeCN/H₂O, and analyze via LC-MS. Trustworthiness metric: The reaction is only complete when the mass of the active ester intermediate is completely absent. Do not proceed to workup if the intermediate persists; spike with additional amine (0.2 eq).
-
Workup: Dilute with EtOAc and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. The fluorinated ring increases the organic solubility of the product, ensuring minimal loss to the aqueous layer.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol 2: Shake-Flask Method for LogP Determination
Expertise & Causality: To accurately measure the lipophilicity modulation (ΔLogP) induced by the 3,4-difluoro motif, the shake-flask method remains the gold standard. It is critical to use mutually pre-saturated phases; failing to do so causes water to dissolve into the octanol phase (and vice versa) during the shake, altering the phase volumes and skewing the concentration calculations[7].
Materials:
-
1-Octanol (HPLC grade)
-
Deionized Water (HPLC grade)
-
Synthesized fluorinated compound (from Protocol 1)
Step-by-Step Procedure:
-
Phase Pre-saturation: Stir equal volumes of 1-octanol and water vigorously for 24 hours at 25 °C. Separate the phases using a separatory funnel and store them in sealed containers.
-
Sample Preparation: Dissolve exactly 1.0 mg of the fluorinated compound in 1.0 mL of the pre-saturated 1-octanol to create the stock solution.
-
Partitioning: In a 5 mL glass vial, combine 1.0 mL of the stock solution with 1.0 mL of pre-saturated water.
-
Equilibration: Shake the vial mechanically at 25 °C for 60 minutes.
-
Phase Separation: Centrifuge the vial at 3000 rpm for 15 minutes to ensure complete phase separation and break any micro-emulsions.
-
Quantification: Carefully extract aliquots from both the octanol and water phases using a micro-syringe. Quantify the concentration of the compound in each phase using HPLC-UV/Vis against a standard calibration curve.
-
Self-Validation Check (Mass Balance): Calculate the total mass recovered: (Mass in Octanol + Mass in Water) / Initial Mass. Trustworthiness metric: A recovery of <95% indicates compound loss due to precipitation at the interface or adsorption to the glass vial. If this occurs, the assay is invalid and must be repeated at a lower initial concentration.
-
Calculation: logP=log10([Concentration in Water][Concentration in Octanol])
References
-
Metabolism and hydrophilicity of the polarised 'Janus face' all-cis tetrafluorocyclohexyl ring, a candidate motif for drug discovery. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry - A European Journal. Available at:[Link]
-
Optimization of Potent and Selective Cyclohexyl Acid ERAP1 Inhibitors Using Structure- and Property-Based Drug Design. ACS Medicinal Chemistry Letters (via PMC). Available at:[Link]
-
Fluorinated N-Heterocycles as Conformationally Diverse Bioactives for Drug Discovery. Medicinal Research Reviews. Available at: [Link]
Sources
Catalytic hydrogenation of precursors to 3,4-difluorocyclohexane-1-carboxylic acid
Application Notes & Protocols
Abstract
3,4-Difluorocyclohexane-1-carboxylic acid is a pivotal structural motif in medicinal chemistry and materials science, prized for its ability to confer unique stereoelectronic properties, enhance metabolic stability, and modulate lipophilicity. Its synthesis via the catalytic hydrogenation of aromatic precursors, such as 3,4-difluorobenzoic acid, presents a significant challenge: achieving complete saturation of the benzene ring while preserving the chemically robust but catalytically labile carbon-fluorine (C-F) bonds. This document provides a comprehensive guide for researchers, detailing field-proven protocols for the selective hydrogenation of 3,4-difluorobenzoic acid. We will explore the critical interplay between catalyst selection, solvent effects, and reaction conditions required to mitigate hydrodefluorination and maximize the yield of the desired cis/trans diastereomeric mixture of 3,4-difluorocyclohexane-1-carboxylic acid.
The Core Challenge: Selective Arene Hydrogenation vs. Hydrodefluorination
The hydrogenation of fluorinated arenes is an attractive and atom-economical route to access valuable fluorocycloalkane derivatives.[1] However, the process is frequently complicated by the competitive cleavage of C-F bonds, a reaction known as hydrodefluorination (HDF). Many traditional hydrogenation catalysts, particularly under forcing conditions, will readily catalyze both ring saturation and HDF, leading to a complex mixture of partially and fully defluorinated products.[1][2]
The primary objective is to identify a catalytic system that possesses high activity for the π-system of the benzene ring but exhibits low reactivity towards the σ-system of the C-F bond. This requires careful tuning of the catalyst's electronic and steric properties, as well as the overall reaction environment.
Strategic Catalyst and System Selection
Field experience and literature precedent strongly indicate that rhodium (Rh)-based catalysts offer superior performance for the selective hydrogenation of fluoroarenes compared to other platinum-group metals.[1][3]
-
Rhodium (Rh): Rhodium, particularly in nanoparticle form on inert supports, has demonstrated excellent efficacy in hydrogenating fluorinated aromatics with minimal HDF.[1][3] It strikes an optimal balance of activity for arene reduction without aggressively attacking the C-F bond.
-
Palladium (Pd): While highly active for hydrogenation, Pd catalysts often exhibit significant HDF activity, especially at elevated temperatures.[2][4]
-
Ruthenium (Ru): Ru catalysts are very active and can hydrogenate both the aromatic ring and the carboxylic acid functional group, which may be undesirable if the carboxyl moiety is to be preserved.[4]
Causality Behind Catalyst Choice: The enhanced selectivity of rhodium is attributed to its electronic properties and the way it interacts with the aromatic ring versus the C-F bond. Molecularly modified supports can further tune the environment around the Rh nanoparticles to sterically and electronically disfavor the C-F bond cleavage pathway.[1]
Solvent Effects: The choice of solvent is critical. Non-polar solvents, such as n-heptane, have been shown to significantly suppress HDF and improve selectivity for the desired fluorinated cyclohexane product.[1] This is likely due to reduced solvation and stabilization of polar intermediates or transition states involved in the C-F activation pathway.
HF Scavenging: Hydrogenation can generate trace amounts of hydrogen fluoride (HF) via minimal HDF, which can poison the catalyst or corrode equipment. The addition of a solid, non-interfering base like calcium oxide (CaO) as an HF scavenger is a proven strategy to improve catalyst longevity and recyclability without compromising reaction performance.[1]
Experimental Workflow Overview
The overall process involves the preparation of the reaction mixture, execution in a high-pressure reactor, and subsequent work-up to isolate and characterize the final product.
Caption: Experimental workflow from precursor to final product analysis.
Detailed Experimental Protocol
This protocol describes a representative lab-scale synthesis (0.2 mmol) for the hydrogenation of 3,4-difluorobenzoic acid. All operations involving the handling of catalysts and solvents should be performed in a well-ventilated fume hood.
Materials:
-
3,4-Difluorobenzoic Acid (Precursor)
-
Rhodium on Decyl-Modified Silica (Rh@Si-Dec, ~1 wt% Rh) or a similar supported Rh catalyst[1]
-
n-Heptane (Anhydrous)
-
Calcium Oxide (CaO), powdered, anhydrous
-
Hydrogen (H₂) gas, high purity
-
Nitrogen (N₂) gas, inert
-
High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stir bar, pressure gauge, and temperature control.
Procedure:
-
Reactor Charging:
-
To a glass liner for the autoclave, add 3,4-difluorobenzoic acid (31.6 mg, 0.2 mmol).
-
Add the Rh@Si-Dec catalyst (5 mg, ~0.0005 mmol Rh, 0.25 mol%).
-
Add CaO (11.2 mg, 0.2 mmol) as an HF scavenger.
-
Place a magnetic stir bar into the liner.
-
Add n-heptane (~1 mL).
-
Place the glass liner inside the high-pressure autoclave and seal the reactor according to the manufacturer's instructions.
-
-
Reaction Execution:
-
Move the sealed reactor to a secure, designated area for high-pressure reactions.
-
Purge the reactor by pressurizing with N₂ gas to ~10 bar and then venting slowly. Repeat this cycle three times to ensure an inert atmosphere.
-
Purge the reactor with H₂ gas by pressurizing to ~10 bar and venting. Repeat this cycle three times.
-
Pressurize the reactor to an initial pressure of 10 bar with H₂.
-
Begin vigorous stirring (e.g., 500 rpm) and heat the reactor to 80 °C. The internal pressure will increase upon heating. Adjust the H₂ pressure as needed once the target temperature is reached.
-
Maintain the reaction at 80 °C under 10 bar H₂ for 2 hours. Monitor the pressure; a drop in pressure indicates hydrogen consumption.
-
-
Work-up and Product Isolation:
-
After the reaction period, turn off the heating and allow the reactor to cool to room temperature.
-
Carefully and slowly vent the excess hydrogen gas in a safe manner.
-
Purge the reactor with N₂ gas before opening.
-
Remove the glass liner. The reaction mixture will be a suspension.
-
Dilute the mixture with a small amount of ethyl acetate or dichloromethane.
-
Filter the suspension through a pad of Celite® or a syringe filter (PTFE, 0.45 µm) to remove the heterogeneous catalyst and CaO.
-
Rinse the filter pad with a small additional volume of the solvent to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue is the crude 3,4-difluorocyclohexane-1-carboxylic acid, typically obtained as a white solid or a colorless oil.
-
Data Summary & Expected Outcomes
The following table summarizes typical conditions and expected results based on analogous hydrogenations of fluorinated arenes.[1]
| Parameter | Value/Condition | Rationale |
| Substrate | 3,4-Difluorobenzoic Acid | Aromatic precursor |
| Catalyst | Rh@Si-Dec (or similar Rh/support) | High selectivity against HDF |
| Catalyst Loading | 0.25 - 0.5 mol% Rh | Effective for complete conversion |
| Solvent | n-Heptane | Minimizes HDF side reactions[1] |
| H₂ Pressure | 10 - 55 bar | Sufficient for ring saturation[1] |
| Temperature | 80 - 100 °C | Balances reaction rate and selectivity[1] |
| Time | 1 - 2 hours | Typically sufficient for full conversion |
| Additive | CaO (1 equivalent) | Scavenges HF, protects catalyst[1] |
| Expected Conversion | >99% | High catalyst activity |
| Expected Selectivity | >90% | High selectivity of Rh in non-polar solvent |
| Product | 3,4-Difluorocyclohexane-1-carboxylic acid | Mixture of cis and trans isomers |
Characterization and Stereochemical Considerations
Confirmation of the product structure and purity is essential.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The disappearance of signals in the aromatic region (~7.0-8.0 ppm) and the appearance of complex multiplets in the aliphatic region (~1.2-2.5 ppm) indicate the saturation of the ring.
-
¹³C NMR: Confirms the presence of sp³-hybridized carbons of the cyclohexane ring.
-
¹⁹F NMR: Crucial for confirming the retention of the fluorine atoms and can help in distinguishing between the cis and trans diastereomers.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for confirming the molecular weight of the product and assessing purity. It can also be used to quantify the diastereomeric ratio and detect any HDF byproducts.[5]
Stereoisomerism: The hydrogenation of the planar aromatic ring will create two new stereocenters, leading to a mixture of cis and trans diastereomers. The exact ratio is dependent on the specific catalyst surface and reaction conditions, though arene hydrogenation often results in a stereochemical mixture.[1] The relative thermodynamic stabilities of the different conformers (e.g., diaxial vs. diequatorial fluorine substituents) will also play a role in the final observed product distribution.[6] Separation of these isomers may be possible via chromatography if a single diastereomer is required for subsequent applications.[7]
Reaction Pathway and Potential Byproducts
The primary goal is to favor the hydrogenation pathway exclusively. Understanding potential side reactions is key to troubleshooting.
Caption: Desired reaction pathway versus the hydrodefluorination side reaction.
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or Incomplete Conversion | 1. Inactive or poisoned catalyst.2. Insufficient H₂ pressure or temperature.3. Poor stirring. | 1. Use fresh, high-quality catalyst. Ensure the system is free of catalyst poisons (e.g., sulfur).2. Increase H₂ pressure or temperature incrementally (e.g., to 30 bar, 100°C).3. Ensure the stir bar is functioning correctly to overcome mass transfer limitations. |
| Significant Hydrodefluorination (HDF) | 1. Reaction temperature is too high.2. Catalyst is not selective (e.g., using Pd/C).3. Use of a polar solvent. | 1. Reduce the reaction temperature to the lower end of the effective range (e.g., 80°C).2. Switch to a highly selective Rhodium catalyst.[1]3. Ensure the use of a non-polar solvent like n-heptane or cyclohexane. |
| Product is Contaminated with Starting Material | 1. Insufficient reaction time.2. Low catalyst loading. | 1. Extend the reaction time to 3-4 hours and monitor by TLC or GC.2. Increase catalyst loading slightly (e.g., to 0.5 mol%). |
References
- Selective hydrogenation of fluorinated arenes using rhodium nanoparticles on molecularly modified silica. (2020). RSC Publishing.
- Reactions of aromatic fluorocarbons with hydrogen. (n.d.).
- 4,4-Difluorocyclohexanecarboxylic acid synthesis. (n.d.). ChemicalBook.
- Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. (2012). ACS Publications - Environmental Science & Technology.
- Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes. (2010).
- Catalytic Hydrogenation of Benzoic Acid. (2017). IntechOpen.
- Preparation of 3,4-difluorobenzoic acid by the decarboxylation of 4,5-difluorophthalic anhydride or 4,5. (n.d.).
- Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques. (2000). PubMed.
- Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal C
- Isomers/enantiomers of perfluorocarboxylic acids: Method development and detection in environmental samples. (2021).
- Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. (2025). PMC.
- Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal C
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- 1. Selective hydrogenation of fluorinated arenes using rhodium nanoparticles on molecularly modified silica - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY01716G [pubs.rsc.org]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic Hydrogenation of Benzoic Acid | IntechOpen [intechopen.com]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,4-Difluorocyclohexane-1-carboxylic Acid in Agrochemical Synthesis
Executive Summary & Strategic Context
The strategic incorporation of fluorine into agrochemical active ingredients (a.i.s) has fundamentally transformed modern pesticide, herbicide, and fungicide design. Recent industry data indicates that approximately 64% of newly launched agrochemicals contain fluorinated moieties[1]. Within this landscape, 3,4-Difluorocyclohexane-1-carboxylic acid (PubChem CID 71316068)[2] serves as a highly specialized, next-generation aliphatic building block.
By replacing standard cyclohexyl or aromatic rings with a 3,4-difluorocyclohexyl group, discovery chemists can precisely modulate a molecule's lipophilicity, enhance metabolic resistance against pest cytochrome P450 enzymes, and exploit stereoelectronic effects to lock the molecule into a highly specific bioactive conformation[3]. This application note provides the mechanistic rationale, quantitative data, and self-validating experimental protocols for integrating this building block into agrochemical discovery workflows.
Mechanistic Rationale: The Causality of Fluorination
The decision to utilize 3,4-difluorocyclohexane-1-carboxylic acid over its non-fluorinated counterpart is driven by three core physicochemical principles:
-
Metabolic Shielding (CYP450 Blocking): In agricultural pests and soil microbiomes, unsubstituted aliphatic rings are highly susceptible to oxidative degradation (specifically C3/C4 hydroxylation) by CYP450 enzymes. The strong C-F bond resists abstraction, effectively blocking these metabolic "soft spots" and prolonging the field half-life of the active ingredient[4].
-
Conformational Control (The Gauche Effect): The highly electronegative fluorine atoms exert strong dipole-dipole interactions. In a cyclohexane system, 1,2-difluoro substitution strongly influences the axial/equatorial equilibrium. This conformational bias reduces the entropic penalty upon binding to target receptors (e.g., succinate dehydrogenase in fungal pathogens).
-
Lipophilicity Tuning: Fluorination increases the partition coefficient (LogP), enhancing cuticular penetration in plants and insects without drastically increasing the molecular weight or violating Lipinski-like rules for agrochemicals[3].
Fig 2. CYP450 metabolic blocking mechanism via fluorine substitution.
Quantitative Data Presentation
To justify the increased cost of fluorinated building blocks, empirical data must demonstrate a clear physicochemical advantage. Table 1 outlines the comparative properties driving the adoption of 3,4-difluorocyclohexane derivatives.
Table 1: Physicochemical Impact of Fluorination on Cyclohexyl Scaffolds
| Property | Cyclohexanecarboxylic Acid | 3,4-Difluorocyclohexane-1-carboxylic Acid | Causality in Agrochemical Efficacy |
| LogP (calc) | ~1.8 | ~2.4 | Increased cuticular penetration in target pests. |
| pKa | 4.90 | 4.55 | Stronger electron-withdrawing effect alters target binding affinity. |
| CYP450 Liability | High (C3/C4 hydroxylation) | Low (Blocked by C-F bonds) | Extended field half-life and reduced application rates. |
| Conformational Bias | Flexible (Rapid chair flip) | Restricted (Stereoelectronic gauche effect) | Lower entropic penalty upon receptor binding. |
Agrochemical Synthesis Workflow & Protocols
Fig 1. Synthetic workflow for fluorinated agrochemical lead generation.
Protocol A: High-Yield Amide Coupling for Lead Generation
Objective: Synthesize a stable carboxamide linkage between 3,4-difluorocyclohexane-1-carboxylic acid and a target amine (e.g., a substituted pyrazole, common in SDHI fungicides). Causality of Reagent Choice: HATU is selected over traditional EDC/HOBt due to its superior efficiency in coupling sterically hindered, electron-withdrawn cycloaliphatic carboxylic acids. DIPEA is utilized as a non-nucleophilic base to prevent competitive side reactions.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 50 mL round-bottom flask under an inert N2 atmosphere, dissolve 3,4-difluorocyclohexane-1-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL).
-
Activation: Add HATU (1.2 eq, 1.2 mmol) and DIPEA (3.0 eq, 3.0 mmol). Stir at room temperature for 15 minutes.
-
Causality: Pre-activation forms the highly reactive OAt ester, minimizing the risk of epimerization at the stereocenters on the cyclohexane ring before the amine is introduced.
-
-
Nucleophilic Addition: Add the target amine (1.1 eq, 1.1 mmol) dropwise.
-
Self-Validating Reaction Monitoring: Monitor the reaction via LC-MS. The system is self-validating when the mass of the active OAt ester intermediate strictly correlates with the inverse appearance of the product mass. If the intermediate persists beyond 2 hours, steric hindrance is the limiting factor, and the temperature should be raised to 40°C.
-
Workup: Quench the reaction with saturated aqueous NH4Cl (10 mL) to neutralize excess base. Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 10 mL) to completely partition and remove the DMF.
-
Purification: Dry over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Table 2: Amide Coupling Optimization Data
| Coupling Reagent | Base | Solvent | Temp (°C) | Yield (%) | Purity (LC-MS) |
| EDC/HOBt | Et3N | DCM | 25 | 45% | >90% |
| HATU | DIPEA | DMF | 25 | 88% | >95% |
| HATU | DIPEA | DMF | 40 | 94% | >98% |
Protocol B: In Vitro Metabolic Stability Assay (Pest Microsomes)
Objective: Quantify the metabolic resistance conferred by the 3,4-difluoro substitution against agrochemical degradation. Causality: Agrochemicals fail in the field if they are metabolized too quickly by pest or soil CYP450s. This assay uses insect microsomes (e.g., Spodoptera frugiperda) to simulate environmental degradation.
Step-by-Step Methodology:
-
Incubation Mixture: Prepare a 100 µL reaction mixture containing 0.5 mg/mL microsomal protein, 100 mM potassium phosphate buffer (pH 7.4), and 1 µM of the fluorinated test compound.
-
Self-Validating Controls: Set up parallel tubes for a non-fluorinated analog (Positive Control) and a tube lacking NADPH (Negative Control).
-
Validation Logic: The positive control must degrade rapidly to prove the microsomes are active. The negative control must show zero degradation to prove that clearance is strictly CYP450-mediated.
-
-
Initiation: Pre-incubate the mixtures at 30°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).
-
Causality: NADPH is the obligate electron donor for CYP450; its addition acts as the precise "start switch" for metabolism.
-
-
Sampling: Aliquot 20 µL at 0, 15, 30, and 60 minutes.
-
Quenching: Immediately quench each aliquot into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Causality: Cold acetonitrile denatures proteins and instantly halts enzymatic activity, preserving the exact time-point concentration.
-
-
Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2 ) and intrinsic clearance ( CLint ).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. (1R,3S,4R)-rel-3,4-Difluorocyclohexane-1-carboxylic Acid | C7H10F2O2 | CID 71316068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds | EurekAlert! [eurekalert.org]
- 4. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
Technical Support Center: Troubleshooting 3,4-Difluorocyclohexane-1-Carboxylic Acid Amide Couplings
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the specific steric and electronic hurdles associated with coupling 3,4-difluorocyclohexane-1-carboxylic acid .
This molecule presents a unique challenge: the stereoelectronic effects of the 3,4-difluoro substitutions often lock the cyclohexane ring into conformations that force the C1-carboxylic acid into a sterically demanding environment (e.g., axial positioning leading to 1,3-diaxial clashes). When paired with bulky or electron-deficient amines, standard amide coupling protocols frequently fail.
Frequently Asked Questions (FAQs)
Q: Why do standard EDC/HOBt couplings yield <10% product with this substrate? A: The failure of standard carbodiimide/HOBt chemistry here is a matter of transition-state sterics. EDC and HOBt generate an OBt-active ester. The OBt group is highly bulky. When the C1-carboxylate is already hindered by the cyclohexane ring's conformation, adding a bulky OBt leaving group creates a massive steric barrier. The incoming amine simply cannot achieve the proper Bürgi-Dunitz trajectory to attack the carbonyl carbon and form the tetrahedral intermediate.
Q: Should I use HATU or COMU for this hindered coupling? A: Both are excellent, but COMU is often preferred for highly hindered substrates. HATU forms an OAt ester, which is highly reactive due to anchimeric assistance from the pyridine nitrogen. However, COMU utilizes an Oxyma leaving group. The Oxyma ester is less sterically demanding than OAt and is not explosive, offering a superior safety profile while maintaining or exceeding the coupling efficiency of HATU in sterically hindered environments[1].
Q: I am observing epimerization at the C1 alpha-stereocenter. How can I prevent this? A: Epimerization at the C1 position occurs when the base (typically DIPEA or TEA) deprotonates the alpha-carbon of the activated ester, forming an enolate/ketene intermediate before the amine can attack. To prevent this, switch to T3P (Propylphosphonic anhydride) . T3P forms a mixed anhydride intermediate that is highly resistant to alpha-deprotonation, resulting in near-zero epimerization[2]. Alternatively, use a weaker, non-nucleophilic base like 2,4,6-collidine.
Q: My amine is highly electron-deficient (e.g., an aniline) AND sterically hindered. Uronium reagents are failing. What is the next step? A: You must bypass bulky active esters entirely and use monoatomic leaving groups. Convert the carboxylic acid to an acid chloride using Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine)[3], or to an acyl fluoride using reagents like XtalFluor-E or TFFH[4]. Chloride and fluoride ions are sterically minimal, drastically lowering the activation energy required for the amine to attack the carbonyl.
Reagent Selection & Quantitative Data
To facilitate rational reagent selection, the following table summarizes the performance metrics of advanced coupling reagents when applied to sterically hindered cycloalkane carboxylic acids.
| Coupling Reagent | Active Intermediate | Steric Tolerance | Epimerization Risk | Byproduct Removal | Safety Profile |
| EDC/HOBt | OBt Ester | Low | Moderate | Aqueous Wash | Safe |
| HATU | OAt Ester | High | Moderate | Chromatography | Explosive hazard (HOAt)[1] |
| COMU | Oxyma Ester | High | Low-Moderate | Aqueous/Chromatography | Safe (Non-explosive)[1] |
| T3P | Mixed Anhydride | Moderate | Very Low | Aqueous Wash | Safe, Water-soluble[2] |
| Ghosez's Reagent | Acid Chloride | Very High | Moderate | Evaporation/Aqueous | Moisture sensitive[3] |
| TFFH | Acyl Fluoride | Very High | Low | Aqueous Wash | Safe[4] |
Decision Workflows & Mechanistic Pathways
Workflow for selecting the optimal coupling reagent for 3,4-difluorocyclohexane-1-carboxylic acid.
Mechanistic pathway of uronium-based coupling highlighting the guanidinylation side reaction.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Causality is built into the steps: intermediate formation is forced prior to amine introduction to prevent side reactions.
Protocol A: The COMU Method (For moderately hindered amines)
Causality: Pre-activation is strictly limited to 2-3 minutes. Extended pre-activation of hindered acids with uronium salts leads to hydrolysis or capping.
-
Dissolution: Dissolve 3,4-difluorocyclohexane-1-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 1 minute to form the carboxylate.
-
Activation: Add COMU (1.1 eq) in one portion. The solution will typically turn yellow/orange, indicating the formation of the Oxyma ester. Self-Validation: Stir for exactly 3 minutes at room temperature. Do not exceed this time.
-
Coupling: Add the amine (1.2 eq) dropwise.
-
Monitoring: Stir for 2–12 hours. Monitor via LC-MS. The Oxyma ester intermediate should cleanly convert to the product mass.
-
Workup: Quench with saturated aqueous NaHCO3 . Extract with EtOAc. The Oxyma byproduct is highly water-soluble and will partition into the aqueous layer[1].
Protocol B: The Ghosez’s Reagent Method (For severely hindered/electron-deficient amines)
Causality: Thionyl chloride or oxalyl chloride can be too harsh and cause degradation or epimerization. Ghosez's reagent generates the acid chloride under strictly neutral conditions, preserving sensitive functional groups[3].
-
Dissolution: Dissolve the carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under an inert atmosphere (Argon/Nitrogen).
-
Activation: Add Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 eq) dropwise at 0 °C.
-
Intermediate Formation: Warm to room temperature and stir for 1–2 hours. Self-Validation: Take a 5 µL aliquot, quench into methanol, and check LC-MS for the methyl ester mass to confirm complete conversion to the acid chloride.
-
Coupling: Cool the reaction back to 0 °C. Add the hindered amine (1.1 eq) followed by a mild base like N-Methylmorpholine (NMM) or Pyridine (2.0 eq).
-
Completion: Stir at room temperature until complete. Concentrate under reduced pressure and purify via flash chromatography.
Protocol C: The T3P Method (For strict epimerization control)
Causality: T3P acts as a water scavenger and activating agent that forms a mixed anhydride. Because it does not require strong bases, the alpha-proton remains intact[2].
-
Preparation: Mix the carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous Ethyl Acetate (EtOAc) or DCM (0.2 M).
-
Base Addition: Add a mild base such as N-Methylmorpholine (NMM) or Pyridine (3.0 eq).
-
Activation: Add T3P (50% solution in EtOAc or DMF) (1.5 eq) dropwise.
-
Heating (Optional): If the amine is highly hindered, heat the reaction to 60 °C. T3P is thermally stable and will not degrade under these conditions.
-
Workup: Once complete (via LC-MS), wash the organic layer twice with water. Self-Validation: T3P byproducts are 100% water-soluble; a simple aqueous wash yields a highly pure crude product[2].
References
-
WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE AMRI (Curia) URL:[Link]
-
Straightforward, scalable, solution-phase synthesis of peptide bonds in flow National Institutes of Health (PMC) URL:[Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Technical Support Center: Solubility Optimization of 3,4-Difluorocyclohexane-1-carboxylic Acid
Welcome to the Technical Support Center for optimizing the solubility of 3,4-difluorocyclohexane-1-carboxylic acid . As a fluorinated aliphatic carboxylic acid, this compound presents unique solvation challenges. The highly electronegative fluorine atoms increase lipophilicity and introduce strong C-F dipoles, while the carboxylic acid moiety drives the formation of robust intermolecular hydrogen-bonded dimers. This dual nature often results in high crystal lattice energies that resist dissolution in standard organic media.
This guide provides researchers and drug development professionals with field-proven, mechanistically grounded strategies to troubleshoot and optimize the solubility of this critical pharmaceutical intermediate.
Diagnostic Workflow for Solubility Optimization
Use the following decision matrix to diagnose and resolve common solubility bottlenecks based on your chosen solvent system.
Workflow for diagnosing and optimizing solubility of fluorinated carboxylic acids.
Quantitative Solubility Profiling
The table below summarizes the expected thermodynamic solubility profile of 3,4-difluorocyclohexane-1-carboxylic acid across various solvent classes, detailing the underlying physical chemistry driving these interactions.
| Solvent Class | Representative Solvents | Expected Solubility | Mechanistic Rationale |
| Non-Polar | Hexane, Toluene | Insoluble / Sparingly Soluble | Insufficient dielectric constant to disrupt the stable, hydrogen-bonded carboxylic acid dimers. |
| Polar Aprotic (Strong) | DMSO, DMF | Soluble (may require heat) | High hydrogen-bond accepting basicity stabilizes the monomeric form; strong dipole-dipole interactions with C-F bonds. |
| Polar Aprotic (Weak) | Acetonitrile (MeCN), THF | Sparingly Soluble | Lower hydrogen-bond accepting ability; often requires a co-solvent to overcome the crystal lattice energy barrier. |
| Polar Protic | Methanol, Ethanol | Soluble | Protic nature readily disrupts carboxylic acid dimers via competitive hydrogen bonding with the solvent network. |
| Binary Mixtures | MeCN/H₂O, DMSO/H₂O | Highly Soluble | Co-solvency effect: Water hydrates the carboxylate group while the organic phase solvates the fluorinated aliphatic ring. |
Troubleshooting Guides & FAQs
Q: Why does 3,4-difluorocyclohexane-1-carboxylic acid form a hazy suspension in pure acetonitrile (MeCN) despite being a polar solvent? A: Acetonitrile is a polar aprotic solvent with a relatively low hydrogen-bond accepting basicity compared to DMSO. It struggles to fully disrupt the strong intermolecular hydrogen bonds of the carboxylic acid dimers. As observed in synthetic workflows (such as photoredox catalysis) involving aliphatic carboxylic acids, utilizing pure MeCN often results in poor solubility. Transitioning to a miscible binary mixture, such as MeCN/Water, balances the hydrophobic solvation of the fluorinated cyclohexane ring with the hydrophilic hydration of the carboxyl group, yielding a homogeneous solution [1].
Q: How can I accelerate the dissolution rate in polar aprotic solvents (like DMSO or DMF) without altering the chemical composition of my reaction? A: Dissolution kinetics are frequently bottlenecked by particle agglomeration and the high activation energy required to break the crystal lattice. Applying gentle thermal energy (40–50 °C) coupled with ultrasonic bath sonication effectively disrupts these agglomerates. This increases the effective surface area of the solid and provides the thermodynamic energy required to drive the compound into solution [2].
Q: My compound precipitates when transitioning from a heated DMSO stock solution to a cooler reaction medium. How can I prevent this? A: This is a classic nucleation issue driven by a sudden drop in solvation capacity (temperature shock). To prevent this, implement a step-down cooling gradient or introduce a co-solvent. Studies on structurally rigid carboxylic acids demonstrate that binary solvent blends (e.g., DMSO/Water or THF/Water) exhibit massive co-solvency effects, sometimes increasing solubility by up to 190 times compared to pure solvents by optimizing the radius of interaction between the solute and the solvent blend [3].
Q: Are there green chemistry alternatives to traditional organic solvents for extracting or solubilizing this compound? A: Yes. Natural Carboxylic Acid-Based Deep Eutectic Solvents (CADES) are emerging as powerful alternatives. By acting as both hydrogen bond donors and acceptors, CADES can severely disrupt the crystalline structure of target compounds via extensive hydrogen-bonding networks, significantly enhancing solubility while maintaining biocompatibility [4].
Experimental Protocols: Self-Validating Systems
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Do not skip the validation steps, as they confirm true thermodynamic dissolution versus kinetic suspension.
Protocol A: Binary Solvent Co-Solvency Optimization
Use this protocol when pure organic solvents fail to provide sufficient concentration for your assay or reaction.
-
Preparation: Prepare a series of binary solvent mixtures of your chosen organic solvent (e.g., THF or MeCN) and ultra-pure water in the following w/w ratios: 100:0, 80:20, 60:40, 40:60.
-
Saturation: Add an excess amount (e.g., 50 mg) of 3,4-difluorocyclohexane-1-carboxylic acid to 1 mL of each solvent blend in sealed glass vials.
-
Equilibration: Place the vials in a thermostatic shaker bath at 25 °C. Agitate at 500 RPM for 24 hours to ensure thermodynamic equilibrium is reached.
-
Separation: Centrifuge the samples at 10,000 RPM for 10 minutes to pellet any undissolved solid. Carefully extract the supernatant using a syringe equipped with a 0.22 µm PTFE filter.
-
Self-Validation Check (Tyndall Effect): Shine a laser pointer through the filtered supernatant. If the beam is visible (scattering), colloidal micro-particles are present, indicating incomplete dissolution. The solution must be optically clear.
-
Quantification: Dilute the validated supernatant and quantify the dissolved concentration via HPLC-UV against a known standard curve.
Protocol B: Deprotonation-Induced Solubilization (In Situ Salt Formation)
Use this protocol if your downstream application tolerates basic conditions, converting the poorly soluble acid into a highly soluble carboxylate anion.
-
Suspension: Suspend 3,4-difluorocyclohexane-1-carboxylic acid in a polar protic solvent (e.g., Methanol) or water where it is currently exhibiting poor solubility.
-
Titration: Begin magnetic stirring at 400 RPM at room temperature. Slowly add a mild base (e.g., 1M NaOH or an organic amine like DIPEA) dropwise to the suspension.
-
Monitoring: Monitor the pH continuously. The pKa of fluorinated cyclohexanecarboxylic acids typically ranges between 4.0 and 4.8.
-
Self-Validation Check (pH & Clarity): Continue adding base until the pH stabilizes at least 2 units above the estimated pKa (pH ~ 7.0). The hazy suspension should transition into a completely clear solution, confirming that the carboxylate salt has fully formed and solvated [2].
References
- Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis Princeton University (Macmillan Group)
- Overcoming solubility issues of Pyridine-2,4,6-tricarboxylic acid in organic solvents BenchChem Technical Support Center
- Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters National Institutes of Health (NIH) / PubMed
- Natural Carboxylic Acid-Based Deep Eutectic Solvents: Physicochemical Properties, Biological Activities and Applic
Technical Support Center: Preventing Epimerization of 3,4-Difluorocyclohexane-1-carboxylic Acid
Welcome to the Technical Support and Troubleshooting Guide for the synthesis and handling of 3,4-difluorocyclohexane-1-carboxylic acid . This guide is designed for researchers and drug development professionals who require strict control over stereochemical integrity during synthetic workflows (e.g., amide couplings, esterifications, and hydrolyses).
The Mechanistic Root of the Problem (Causality)
Maintaining the stereocenter at the C1 position (the α -carbon) of 3,4-difluorocyclohexane-1-carboxylic acid is notoriously challenging. To prevent epimerization, we must first understand the stereoelectronic forces driving it:
-
The Inductive Effect (-I): The fluorine atoms at the C3 and C4 positions are highly electronegative. They exert a strong electron-withdrawing inductive effect across the cyclohexane σ -framework[1]. This significantly lowers the pKa of the α -proton at C1 compared to an unfluorinated cyclohexanecarboxylic acid, stabilizing the negative charge of any transient enolate.
-
Direct Enolization vs. Oxazolone Formation: When the carboxylic acid is activated (e.g., into an active ester), the carbonyl carbon becomes highly electrophilic, further increasing the acidity of the α -proton. If a strong tertiary amine base is present, it can directly abstract this proton, forming a planar enolate[2]. Alternatively, slow addition of the amine nucleophile allows the activated intermediate to undergo intramolecular cyclization into an achiral ketene acetal/oxazolone-like intermediate[1]. Reprotonation of either intermediate occurs from the least sterically hindered face, leading to an undesired epimeric mixture.
Caption: Mechanistic pathways of C1 epimerization during carboxylic acid activation.
Troubleshooting FAQs
Q1: I am observing >20% epimerization during the amide coupling of 3,4-difluorocyclohexane-1-carboxylic acid. What is the primary cause? A1: The most common culprit is the combination of a highly reactive coupling reagent (like HATU) with a strong, unhindered base (like DIPEA or TEA)[1]. The strong base rapidly abstracts the highly acidic α -proton before the amine nucleophile can attack the carbonyl.
Q2: How can I adjust my base selection to prevent this? A2: Switch to a weaker, sterically hindered base such as 2,4,6-trimethylpyridine (TMP) or sym-collidine [3]. These bases are sufficiently alkaline to neutralize the hydrochloride salt of your amine nucleophile but are too sterically hindered to efficiently abstract the α -proton from the activated ester.
Q3: Which coupling reagent system is optimal for this fluorinated substrate? A3: DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is highly recommended. It mediates amide bond formation with near-zero epimerization, even for highly prone substrates, by forming an intermediate that is highly resistant to oxazolone formation[4]. Alternatively, using EDC with 7-HOAt (1-hydroxy-7-azabenzotriazole) provides excellent suppression of epimerization compared to standard HOBt[5].
Q4: Does the order of reagent addition matter? A4: Absolutely. Pre-activation of the carboxylic acid in the absence of the amine nucleophile maximizes the lifetime of the active ester, drastically increasing the probability of enolization[2]. You must use an in situ activation protocol where the coupling reagent is added last.
Quantitative Data: Impact of Conditions on Epimerization
The following table summarizes the causal relationship between reaction parameters and the observed epimerization risk, synthesized from established stereocontrol principles for highly acidic α -chiral carboxylic acids[2][3][4][5].
| Coupling Reagent | Additive | Base | Solvent | Pre-activation Time | Observed Epimerization Risk |
| HATU | None | DIPEA | DMF | 5 min | High (>20%) |
| EDC | HOBt | TEA | DMF | 0 min | Moderate (5-10%) |
| EDC | HOAt | TMP | DCM | 0 min | Low (<2%) |
| DEPBT | None | TMP | THF/DCM | 0 min | Very Low (<1%) |
Validated Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems . They incorporate specific In-Process Controls (IPCs) and mechanistic safeguards to verify stereochemical integrity before proceeding to the next synthetic step.
Protocol A: Epimerization-Free Amide Coupling
Causality Focus: This protocol utilizes in situ activation (zero pre-activation time) and a sterically hindered base (TMP) to kinetically favor amide bond formation over α -proton abstraction[2][3].
-
Preparation: Dissolve 3,4-difluorocyclohexane-1-carboxylic acid (1.0 eq) and the amine nucleophile (1.1 eq) in anhydrous DCM (or a 4:1 DCM/DMF mixture if solubility is poor).
-
Cooling: Chill the reaction flask to 0 °C under an inert argon atmosphere. Causality: Low temperatures exponentially decrease the rate of direct enolization.
-
Activation: Add DEPBT (1.1 eq) or EDC·HCl/HOAt (1.1 eq each) directly to the chilled mixture.
-
Base Addition: Dropwise, add 2,4,6-trimethylpyridine (TMP) (2.5 eq). Maintain the internal temperature strictly at 0 °C during addition.
-
In-Process Control (IPC) - Self-Validation: After 2 hours, withdraw a 10 µL aliquot. Quench it immediately in 1 mL of cold HPLC mobile phase (e.g., Hexane/IPA). Run a rapid chiral HPLC assay. If >1% epimerization is detected, abort the reaction and re-evaluate the basicity of the amine nucleophile.
-
Workup: Once complete (typically 4-12 hours), quench the reaction cold by adding 5% aqueous citric acid. Causality: A slightly acidic aqueous quench immediately protonates the TMP and any unreacted amine, permanently halting any base-catalyzed enolization during the concentration phase. Extract with EtOAc, wash with brine, and dry over Na2SO4 .
Caption: Step-by-step workflow for epimerization-free amide coupling.
Protocol B: Safe Ester Hydrolysis
Standard basic hydrolysis (e.g., NaOH in MeOH at room temperature) of 3,4-difluorocyclohexanecarboxylic esters often results in epimerization due to prolonged exposure to the hydroxide ion.
-
Solvent System: Dissolve the ester in a 3:1:1 mixture of THF/MeOH/Water.
-
Reagent: Cool to 0 °C and add Lithium Hydroxide monohydrate ( LiOH⋅H2O ) (1.5 eq). Causality: The lithium cation strongly coordinates to the carbonyl oxygen, increasing its electrophilicity and accelerating the rate of nucleophilic attack by the hydroxide ion at lower temperatures, effectively outcompeting α -deprotonation.
-
Monitoring: Stir at 0 °C and monitor tightly via TLC/LCMS.
-
Quench: Immediately upon consumption of the starting material, acidify the mixture to pH 3 using cold 1M HCl to protonate the carboxylate and eliminate the basic environment.
References
-
[2] Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. Benchchem.
-
[1] Epimerisation in Peptide Synthesis. MDPI.
-
[3] Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC.
-
[4] Coupling Reagents. Aapptec Peptides.
-
[5] Epimerization of Peptide. U-Tokyo.
Sources
Technical Support Center: GC-MS Method Optimization for 3,4-Difluorocyclohexane-1-carboxylic Acid Detection
Welcome to the technical support guide for the analysis of 3,4-difluorocyclohexane-1-carboxylic acid using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar molecules. The inherent characteristics of this analyte—polarity from the carboxylic acid group and the presence of fluorine atoms—present unique challenges for GC-MS analysis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these complexities and optimize your analytical method for robust and reliable results.
The Challenge: Analyzing 3,4-Difluorocyclohexane-1-carboxylic Acid by GC-MS
Direct analysis of 3,4-difluorocyclohexane-1-carboxylic acid by GC-MS is often problematic. The primary obstacles include:
-
Low Volatility: The carboxylic acid functional group is polar and capable of hydrogen bonding, which significantly lowers its volatility.[1][2] This makes it difficult to transfer the analyte into the gas phase, a prerequisite for GC analysis.
-
Thermal Instability: At the high temperatures typically used in a GC inlet, carboxylic acids can be thermally labile, potentially leading to degradation and inaccurate quantification.[3]
-
Poor Peak Shape: The polarity of the carboxyl group can cause interactions with active sites within the GC system (e.g., in the inlet liner or on the column), resulting in tailing peaks and poor chromatographic resolution.[4][5]
To overcome these challenges, a chemical modification step known as derivatization is essential.[1][2] This process converts the polar carboxylic acid into a less polar, more volatile, and more thermally stable derivative, making it amenable to GC-MS analysis.[1][2]
Troubleshooting & FAQs
This section is structured to follow the typical analytical workflow, addressing common problems you might encounter at each stage.
Part 1: Sample Preparation & Derivatization
This is often the most critical step for successful analysis. Incomplete or improper derivatization is a frequent source of issues.
Q1: Why is my analyte not detected, or why is the peak area extremely small?
A1: This is a classic symptom of incomplete or failed derivatization. The underivatized carboxylic acid is likely not volatile enough to pass through the GC column to the detector.
-
Causality & Solution:
-
Moisture is the enemy: Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are highly sensitive to moisture.[2] Any water in your sample or solvent will preferentially react with the reagent, consuming it before it can react with your analyte.
-
Insufficient Reagent: The derivatization reaction is a chemical equilibrium. An excess of the derivatizing reagent is necessary to drive the reaction to completion.
-
Protocol: A common starting point is a 2:1 ratio of derivatizing reagent to solvent.[2] It is also recommended to use at least a 2:1 molar ratio of the silylating reagent to the active hydrogens in your sample.
-
-
Inadequate Reaction Conditions: Derivatization reactions often require heat to proceed efficiently.
-
Q2: I'm seeing a broad, tailing peak early in my chromatogram and a sharper peak for my analyte later. What's happening?
A2: This often indicates a partial derivatization, where you are seeing both the underivatized (or poorly derivatized) acid and the desired derivative. The polar, underivatized acid will have poor peak shape and a shorter retention time.
-
Causality & Solution:
-
Catalyst Needed: For some sterically hindered or less reactive carboxylic acids, a catalyst may be needed to enhance the reactivity of the silylating reagent.
-
Solvent Choice: The choice of solvent can impact derivatization efficiency.
-
Q3: What are the best derivatization options for my fluorinated carboxylic acid?
A3: Silylation is the most common and generally effective method for derivatizing carboxylic acids for GC-MS analysis.[2][8]
-
Comparative Analysis of Derivatization Reagents:
Reagent Advantages Considerations BSTFA (+/- 1% TMCS) Highly effective, volatile by-products that don't interfere with chromatography.[1] Highly moisture-sensitive. Esterification (e.g., with BF3/Methanol) Produces stable ester derivatives. Can be a harsher reaction, potentially leading to side reactions. | Pentafluorobenzyl Bromide (PFBBr) | Creates derivatives with excellent sensitivity for Electron Capture Negative Ionization (ECNI) MS.[9] | May not provide extensive molecular weight information in the mass spectrum.[9] |
For routine analysis of 3,4-difluorocyclohexane-1-carboxylic acid, BSTFA with 1% TMCS is the recommended starting point due to its high efficiency and the clean nature of the resulting chromatograms.[1][2]
Step-by-Step Protocol: Silylation using BSTFA + 1% TMCS
-
Sample Preparation: Ensure the sample containing 3,4-difluorocyclohexane-1-carboxylic acid is completely dry. If in solution, evaporate the solvent under a gentle stream of nitrogen in a GC vial.
-
Reagent Addition: To the dried sample, add 50-100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the analyte. Then, add 50-100 µL of BSTFA with 1% TMCS.[2]
-
Reaction: Tightly cap the vial and vortex briefly. Heat the vial at 70°C for 45 minutes.[2]
-
Analysis: After cooling to room temperature, inject an aliquot of the derivatized sample into the GC-MS system.[2]
Part 2: GC Separation
Optimizing the gas chromatography parameters is crucial for achieving good peak shape and separation from other components in your sample.
Q4: My analyte peak is tailing, even after I'm confident in my derivatization. What are the likely causes in the GC system?
A4: Peak tailing for derivatized acids is often caused by active sites within the GC system that can interact with any residual polarity in the molecule.[4]
-
Causality & Solution:
-
Contaminated Inlet Liner: The inlet liner is a common site for the accumulation of non-volatile residues, which can create active sites.[4][10]
-
Column Contamination/Degradation: The front end of the GC column can become contaminated over time, exposing active silanol groups on the fused silica surface.[4]
-
Improper Column Installation: A poor column cut or incorrect installation depth in the inlet or detector can create dead volume, leading to peak tailing.[12][14]
-
Q5: What type of GC column is best suited for analyzing the silylated derivative of 3,4-difluorocyclohexane-1-carboxylic acid?
A5: The choice of GC column depends on the polarity of the derivatized analyte. Silylated carboxylic acids are significantly less polar than their parent compounds.
-
Column Selection Guide:
Column Type Stationary Phase Polarity Rationale DB-5ms, HP-5ms, or similar Low to Mid-Polarity (5% Phenyl-methylpolysiloxane) This is a good general-purpose starting point. These columns are robust, have low bleed, and are well-suited for MS applications.[15] Their polarity is generally a good match for silylated derivatives. | Mid-polarity columns (e.g., DB-17ms) | Intermediate Polarity (50% Phenyl-methylpolysiloxane) | If you are analyzing a complex mixture and need better separation from other components, a slightly more polar column may provide different selectivity. |
General Recommendation: Start with a standard 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column. This provides a good balance of efficiency and sample capacity.[16]
Q6: How do I choose the right injection mode and inlet temperature?
A6: The choice between split and splitless injection depends on the concentration of your analyte. The inlet temperature must be high enough to ensure rapid vaporization without causing thermal degradation.[3][17]
-
Injection Mode:
-
Inlet Temperature:
-
A good starting point for the inlet temperature is 250 °C .[3] You can then optimize this by injecting your sample at different temperatures (e.g., 250 °C, 275 °C, and 300 °C) and observing the peak area and shape.[3] Too low a temperature can cause incomplete vaporization and peak tailing, while too high a temperature can risk thermal degradation of the derivative.[3][17]
-
Visualization of the GC-MS Workflow
Caption: GC-MS workflow for the analysis of 3,4-difluorocyclohexane-1-carboxylic acid.
Part 3: MS Detection
The mass spectrometer provides structural information and allows for selective detection.
Q7: What are the expected mass fragments for the trimethylsilyl (TMS) derivative of 3,4-difluorocyclohexane-1-carboxylic acid?
A7: Electron Ionization (EI) mass spectrometry will cause the derivatized molecule to fragment in predictable ways. While a library spectrum for this specific compound may not be available, we can predict key fragments based on the fragmentation of similar silylated compounds.
-
Predicted Fragmentation Pattern:
-
Molecular Ion (M+): The molecular ion may be weak or absent, which is common for silylated compounds.[21]
-
[M-15]+: Loss of a methyl group (-CH3) from the TMS group is a very common fragmentation pathway.
-
m/z 73: This is a characteristic fragment for the trimethylsilyl group, [Si(CH3)3]+, and is often a prominent peak in the spectrum.[21]
-
[M-111]+: For some fluorinated TMS derivatives, an unusual fragmentation involving the loss of a fluorinated silyl group has been reported, which could be a possibility depending on the stereochemistry.[22]
-
Other fragments will arise from the cleavage of the cyclohexane ring and loss of the silyl-ester group.
-
Q8: My baseline is noisy, or I'm seeing a lot of "column bleed" peaks at high temperatures. How can I improve this?
A8: A noisy baseline or high column bleed can interfere with the detection of low-level analytes.
-
Causality & Solution:
-
Column Bleed: All GC columns will exhibit some degree of stationary phase "bleed" at high temperatures. Using a column specifically designed for low-bleed applications (often designated with "ms" in the name) is crucial for sensitive MS detection.[15]
-
Contamination: Contamination in the carrier gas (e.g., from moisture or oxygen) can degrade the stationary phase and increase bleed.[4] Ensure high-purity carrier gas and properly functioning gas traps.
-
Septum Bleed: Particles from the injection port septum can deposit on the column and contribute to baseline noise. Use high-quality, low-bleed septa and change them regularly.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common GC-MS issues.
References
- A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry.
- Derivatization of Perfluorocarboxylic Acids with N,N-Dimethylformamide Dimethylacetal Prior to GC–MS Analysis.
- Trimethylsilyl Derivatization of Carboxylic Acids for GC-MS Analysis using BSTFA.Benchchem.
- Comparative analysis of derivatization reagents for carboxylic acids.Benchchem.
- Analysis of Airborne Carboxylic Acids and Phenols as Their Pentafluorobenzyl Derivatives: Gas Chromatography/Ion Trap Mass Spectrometry with a Novel Chemical Ionization Reagent, PFBOH.
- A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chrom
- Optimizing Splitless Injections: Inlet Temper
- Split vs Splitless Injection.Restek Resource Hub.
- Navigating Split and Splitless Injections with Crowdsourced Insights.
- Troubleshooting Peak Tailing in Gas Chrom
- Split vs.
- New derivatization reaction of perfluorcarboxylic acids with N,N-dimethylformamide dialkylacetals.Analytik NEWS.
- Split, Splitless, and Beyond—Getting the Most
- The Principle of Silylation: An In-depth Technical Guide to Derivatiz
- A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry.
- Overview Of GC-MS Injection Techniques.alwsci.
- Acids: Derivatiz
- N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
- GC Tech Tip: Peak Shape Problems - Tailing Peaks.Phenomenex.
- GC Column Types & Selection Guide.Shimadzu.
- Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.Agilent.
- Troubleshooting GC peak shapes.Element Lab Solutions.
- Technical Support Center: Optimizing GC Inlet Temperature for Phenanthrene-d10 Analysis.Benchchem.
- Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ioniz
- Fixing GC Peak Tailing for Cleaner Results.
- Temperature Programming for Better GC Results.Phenomenex.
- Optimizing GC Performance.Nordic Biolabs.
- Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.SciSpace.
- Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry.PMC.
- Inlet temperature GCMS.
- Figure 3. Mass spectrum of compound 1 Analysis of the fragmentation...
- Which parameters to consider when choosing a GC column?LabRulez GCMS.
- Agilent J&W GC Column Selection Guide.Postnova Analytics.
- 4,4-Difluorocyclohexanecarboxylic acid 97 122665-97-8.Sigma-Aldrich.
- Guide to GC Column Selection and Optimizing Separ
- GC Tech Tip: GC Column - Polarity vs Selectivity.Phenomenex.
- Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine.PMC.
- Mass Spectrometry Fragmentation P
- Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
- 15.3: Physical Properties of Carboxylic Acids.Chemistry LibreTexts.
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Comparative Guide: Metabolic Stability of 3,4-Difluorocyclohexane-1-Carboxylic Acid Derivatives
Executive Summary
Fluorination of aliphatic ring systems is a cornerstone strategy in modern drug development used to modulate lipophilicity, alter pKa, and block metabolic soft spots. However, the assumption that "more fluorine equals more stability" is a dangerous oversimplification. This guide provides an objective, data-driven comparison of 3,4-difluorocyclohexane-1-carboxylic acid derivatives against alternative fluorination patterns. It details the mechanistic rationale behind stereochemical choices and outlines the self-validating experimental workflows required to accurately assess intrinsic clearance ( CLint ).
Mechanistic Rationale: The Paradox of Aliphatic Fluorination
Unsubstituted cyclohexyl rings are notoriously susceptible to Cytochrome P450 (CYP450)-mediated hydroxylation, typically at the C3 and C4 positions. To mitigate this, medicinal chemists frequently introduce fluorine atoms.
However, introducing a single fluorine atom (e.g., 4-fluorocyclohexyl) can unexpectedly increase metabolic liability. Because fluorine's π -conjugation can compensate for its σ -inductive electron-withdrawing effect, mono- and difluoromethyl radicals are often more stable than their nonfluorinated counterparts. Consequently, CYP-mediated hydroxylation can preferentially occur directly at the fluorinated carbon, leading to rapid defluorination and the generation of toxic, reactive metabolites .
To overcome this vulnerability, vicinal difluorination (3,4-difluoro) and geminal difluorination (4,4-difluoro) are employed . The 3,4-difluoro motif is particularly valuable because it not only blocks multiple adjacent soft spots but also allows researchers to meticulously tune the ring's conformation and overall dipole moment through stereocontrol (cis vs. trans isomers) .
Visualizing the Metabolic Pathways
CYP450-mediated metabolic pathways of fluorinated vs. unsubstituted cyclohexyl derivatives.
Objective Performance Comparison
The table below synthesizes the experimental pharmacokinetic profiles of various cyclohexanecarboxylic acid derivatives.
Causality in the Data: Why does trans-3,4-difluoro perform differently than cis-3,4-difluoro? The stereochemistry dictates the alignment of the C-F dipoles. In the trans configuration, the dipoles partially oppose each other, lowering the overall lipophilicity (LogD). This reduced lipophilicity decreases non-specific CYP450 binding affinity, thereby lowering intrinsic clearance compared to the cis-isomer where dipoles align and increase lipophilicity .
| Compound Derivative | LogD (pH 7.4) | HLM CLint (µL/min/mg) | Primary Metabolic Fate | Structural Advantage / Liability |
| Cyclohexane-1-carboxylic acid | 1.22 | >150 | C3/C4 Hydroxylation | Highly susceptible to rapid CYP450 clearance. |
| 4-Fluorocyclohexane-1-carboxylic acid | 1.45 | 85 | Defluorination / C3-OH | Radical stabilization leads to reactive metabolites . |
| trans-3,4-Difluorocyclohexane-1-carboxylic acid | 1.61 | 24 | Minor C2-OH | Gauche fluorine conformation lowers dipole; blocks C3/C4. |
| cis-3,4-Difluorocyclohexane-1-carboxylic acid | 1.83 | 35 | Minor C2/C5-OH | Higher dipole moment; slightly faster clearance than trans. |
| 4,4-Difluorocyclohexane-1-carboxylic acid | 1.95 | <10 | Highly Stable | gem-difluoro completely blocks C4 soft spot . |
Validated Experimental Workflow: Liver Microsomal Stability Assay
To generate reliable, reproducible data like that shown above, a self-validating Human Liver Microsome (HLM) assay must be executed. The protocol below is designed to ensure scientific integrity by integrating strict kinetic controls.
Visualizing the Experimental Workflow
Step-by-step experimental workflow for the Liver Microsomal Stability Assay.
Step-by-Step Methodology
Phase 1: System Preparation & Controls
-
Buffer Preparation: Prepare a 50 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.
-
Matrix Setup: Spike the test compound into the buffer containing Pooled Human Liver Microsomes (pHLM) at a final protein concentration of 0.5 mg/mL.
-
Causality: The test compound concentration must be strictly maintained at 0.5 µM . This ensures the concentration is well below the typical Michaelis-Menten constant ( Km ) for CYP enzymes, guaranteeing first-order decay kinetics—a mathematical prerequisite for calculating CLint .
-
-
Validation Controls: Run a parallel negative control (buffer substituted for NADPH) to rule out chemical instability or non-oxidative degradation (e.g., esterases). Run a positive control (e.g., Verapamil) to validate the enzymatic viability of the microsomal batch.
Phase 2: Kinetic Incubation 4. Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium. 5. Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM).
-
Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle; its addition marks absolute time zero ( T0 ).
Phase 3: Quenching & Protein Precipitation 6. Sampling: Extract 50 µL aliquots at precise intervals: 0, 5, 15, 30, 45, and 60 minutes. 7. Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).
-
Causality: The 3:1 ratio of cold organic solvent instantly denatures the CYP enzymes, freezing the metabolic snapshot in time while simultaneously precipitating proteins to protect the LC-MS/MS column.
-
Centrifugation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C.
Phase 4: Data Analysis 9. Quantification: Analyze the supernatant via LC-MS/MS, plotting the natural log of the remaining parent compound percentage against time. 10. Calculation: Determine the half-life ( t1/2 ) from the slope ( −k ) of the linear regression. Calculate intrinsic clearance using the formula:
CLint=(t1/20.693)×(Amount of Protein (mg)Volume of Incubation (µL))Strategic Recommendations
When designing target molecules containing a cyclohexanecarboxylic acid moiety:
-
Avoid monofluoro substitutions if the adjacent carbons are unsubstituted, as this introduces severe defluorination liabilities.
-
Utilize the 4,4-gem-difluoro motif when maximum metabolic stability is the sole priority and increased lipophilicity is tolerable.
-
Select the trans-3,4-difluoro motif when you need a balanced profile: it successfully blocks C3/C4 oxidation while keeping lipophilicity (LogD) in check through dipole cancellation, offering an optimal balance of solubility and metabolic stability.
References
-
The Dark Side of Fluorine Source: ACS Medicinal Chemistry Letters (via NIH PMC) URL:[Link]
-
Development of Fluorinated Analogues of Perhexiline with Improved Pharmacokinetic Properties and Retained Efficacy Source: Journal of Medicinal Chemistry URL:[Link]
-
Skipped Fluorination Motifs: Synthesis of Building Blocks and Comparison of Lipophilicity Trends with Vicinal and Isolated Fluorination Motifs Source: The Journal of Organic Chemistry URL:[Link]
3,4-Difluorocyclohexane-1-carboxylic Acid vs. Cyclohexanecarboxylic Acid: A Bioisosteric Comparison Guide
As a Senior Application Scientist, I frequently evaluate structural modifications designed to rescue failing leads in drug discovery. The replacement of aromatic rings with saturated aliphatic bioisosteres, such as the cyclohexane ring, is a proven strategy to reduce molecular flatness and improve solubility. However, the unsubstituted cyclohexanecarboxylic acid motif often introduces significant lipophilicity and metabolic liabilities.
To overcome these limitations, 3,4-difluorocyclohexane-1-carboxylic acid has emerged as a superior, advanced bioisostere. This guide provides an objective, data-driven comparison of these two motifs, detailing the physicochemical causality of fluorination and providing self-validating protocols for experimental evaluation.
Physicochemical Profiling: The Fluorine Effect
The strategic insertion of fluorine atoms into an aliphatic ring system fundamentally alters the molecule's electronic distribution and hydration network, leading to counter-intuitive shifts in physicochemical properties[1].
Acidity (pKa) Modulation
Cyclohexanecarboxylic acid is a weak organic acid with a pKa of approximately 4.90 [2]. By introducing fluorine atoms at the 3 and 4 positions, the strong electron-withdrawing inductive effect (-I) propagates through the σ -bond framework. This stabilizes the resulting carboxylate anion, lowering the pKa to approximately ~4.2. Causality: A lower pKa ensures a higher fraction of the molecule is ionized at physiological pH (7.4), which directly enhances aqueous solubility and alters passive membrane permeability.
Lipophilicity (logP/logD) Reduction
A common heuristic in medicinal chemistry is that "fluorine increases lipophilicity." However, this primarily applies to aromatic systems. In aliphatic systems like cyclohexane, fluorination often decreases lipophilicity[3]. The highly electronegative fluorine atoms create a strong, localized dipole moment. This "polar hydrophobicity" enhances hydrogen-bonding interactions with surrounding water molecules, effectively lowering the logP by 0.4 to 0.6 units compared to the non-fluorinated counterpart [4].
Quantitative Data Comparison
| Property | Cyclohexanecarboxylic Acid | 3,4-Difluorocyclohexane-1-carboxylic Acid | Causality of Change |
| Molecular Weight | 128.17 g/mol | 164.15 g/mol | Addition of two F atoms (19 amu each) replacing H. |
| pKa (Thermodynamic) | 4.90 | ~4.20 | -I inductive effect stabilizes the conjugate base. |
| logP (Octanol/Water) | 1.88 - 1.96 | ~1.30 - 1.40 | Increased C-F dipole enhances water H-bonding. |
| Metabolic Stability | Low to Moderate | High | Steric/electronic shielding blocks CYP450 oxidation. |
| Conformational Bias | Flexible chair | Restricted | Stereoelectronic gauche effects dictate chair preference. |
Logical Relationships & Experimental Workflows
To visualize the multifaceted impact of aliphatic fluorination, the following diagram maps the logical relationship between the structural modification and the resulting ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Caption: Logical relationship between 3,4-difluorination and resulting physicochemical and ADME property changes.
Experimental Validation Protocols
To objectively validate the bioisosteric superiority of 3,4-difluorocyclohexane-1-carboxylic acid over its non-fluorinated counterpart, the following self-validating experimental protocols must be executed.
Protocol A: pKa Determination via Potentiometric Titration
Causality: Potentiometric titration is the gold standard for determining thermodynamic pKa. By monitoring pH changes against the volume of a standard titrant in a controlled ionic environment, we can accurately capture the shift in acidity caused by the fluorine inductive effect.
-
Preparation: Prepare a 1 mM solution of the test carboxylic acid in 0.15 M KCl. Rationale: 0.15 M KCl maintains a constant ionic strength that mimics physiological conditions, ensuring activity coefficients remain stable.
-
Calibration: Calibrate the pH electrode using NIST-traceable standard buffers (pH 4.0, 7.0, 10.0) immediately prior to use.
-
Titration: Titrate the solution with standardized 0.1 M NaOH under a continuous nitrogen gas purge. Rationale: N2 prevents atmospheric CO2 absorption, which would form carbonic acid and artificially skew the pH readings.
-
Analysis: Plot the first derivative of the titration curve to identify the equivalence point. Calculate the pKa using the Henderson-Hasselbalch equation at the half-equivalence volume.
Protocol B: logD7.4 Measurement via Shake-Flask LC-MS
Causality: Because these compounds are ionizable, logD at pH 7.4 is a far more biologically relevant metric than logP. The shake-flask method ensures true thermodynamic equilibrium between the aqueous and lipid phases.
-
Phase Saturation: Vigorously stir 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) together for 24 hours to mutually saturate the phases. Rationale: This prevents volume shifts during the actual assay, which would invalidate the concentration ratio.
-
Spiking: Dissolve the test compound in the saturated octanol phase to a final concentration of 100 µg/mL.
-
Equilibration: Mix equal volumes (1 mL each) of the spiked octanol and saturated PBS in a sealed glass vial. Shake mechanically for 2 hours at 25 °C.
-
Separation & Quantification: Centrifuge the vials at 3,000 x g for 15 minutes to achieve complete phase separation. Quantify the analyte concentration in both phases using LC-MS/MS. Calculate logD7.4=log([Analyte]octanol/[Analyte]PBS) .
Protocol C: In Vitro Metabolic Stability (Human Liver Microsomes)
Causality: Unsubstituted cyclohexanes are highly susceptible to cytochrome P450-mediated hydroxylation at the C3 and C4 positions. This assay proves that 3,4-difluorination successfully blocks this metabolic liability.
-
Incubation Setup: Combine 1 µM of the test compound with Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37 °C.
-
Initiation: Initiate the reaction by adding 1 mM NADPH. Rationale: NADPH is the obligate electron donor for CYP450 enzymes; without it, oxidative metabolism will not occur, serving as a negative control.
-
Quenching: At time points 0, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Analysis: Centrifuge at 10,000 x g to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate the intrinsic clearance ( CLint ).
Caption: Experimental workflow for validating fluorinated bioisosteres via physicochemical and metabolic profiling.
Conclusion & Pharmacokinetic Implications
Replacing cyclohexanecarboxylic acid with 3,4-difluorocyclohexane-1-carboxylic acid is a highly rational optimization step. The experimental data generated from the protocols above will predictably show that the fluorinated analog possesses a lower pKa and a lower logD7.4.
In a drug development context, this translates to:
-
Enhanced Bioavailability: The lower logD reduces non-specific binding to plasma proteins and off-target hydrophobic pockets, improving the free fraction of the drug.
-
Extended Half-Life: Steric and electronic shielding at the C3/C4 positions drastically reduces CYP450-mediated clearance.
-
Improved Safety Profile: By avoiding the extreme lipophilicity often associated with saturated carbocycles, the risk of phospholipidosis and general toxicity is mitigated.
References
-
Xing, L., & Glen, R. C. (2002). "Using Atomic Charges to Describe the pKa of Carboxylic Acids." Journal of Chemical Information and Computer Sciences. URL:[Link][2]
-
Ballatore, C., et al. (2023). "Structure-property relationships of fluorinated carboxylic acid bioisosteres." Bioorganic & Medicinal Chemistry Letters. URL:[Link][1]
-
O'Hagan, D., et al. (2015). "Metabolism and hydrophilicity of the polarised 'Janus face' all-cis tetrafluorocyclohexyl ring, a candidate motif for drug discovery." Chemical Communications. URL:[Link][3]
-
Grygorenko, O. O., et al. (2021). "Gram-Scale Synthesis and Physicochemical Properties of exo- and endo-5,5-Difluorooctahydropentalen-2-amines." ChemRxiv. URL:[Link][4]
-
Goss, K. U. (2008). "The pKa values of PFOA and other highly fluorinated carboxylic acids." Environmental Science & Technology. URL:[Link][5]
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Mass spectrometry fragmentation pattern comparison for fluorinated cyclohexanes
An In-Depth Guide to the Mass Spectrometry Fragmentation of Fluorinated Cyclohexanes
A Senior Application Scientist's Comparative Analysis
For researchers and professionals in drug development and materials science, the structural elucidation of fluorinated compounds is a critical, yet often challenging, task. The unique electrochemical properties of fluorine significantly influence a molecule's behavior, not only in its intended application but also during analytical characterization. This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of cyclohexane and its fluorinated analogues. We will move beyond a simple cataloging of fragments to explore the underlying principles that govern these fragmentation pathways, offering field-proven insights into experimental design and data interpretation.
The Foundation: Fragmentation of Unsubstituted Cyclohexane
To appreciate the profound impact of fluorination, we must first understand the fragmentation behavior of the parent cyclohexane molecule. Under standard 70 eV Electron Ionization (EI), the mass spectrum of cyclohexane is well-characterized and serves as our baseline.
Upon ionization, the cyclohexane molecular ion ([C₆H₁₂]•⁺, m/z 84) is formed. While this ion is more stable than its linear alkane counterpart, it possesses sufficient internal energy to undergo fragmentation.[1][2] The most characteristic fragmentation pathway involves a ring-opening event followed by the elimination of a neutral ethene molecule (C₂H₄), resulting in a highly stable radical cation at m/z 56.[1] This fragment, [C₄H₈]•⁺, is almost always the base peak in the spectrum.[2][3]
Other significant fragments arise from the loss of various alkyl radicals, leading to a series of ions, notably [C₅H₉]⁺ at m/z 69, [C₄H₇]⁺ at m/z 55, and [C₃H₅]⁺ at m/z 41.[3] These fragments create a recognizable pattern for the cyclohexane core.
Caption: Primary fragmentation pathway of cyclohexane in EI-MS.
The Fluorine Effect: A Paradigm Shift in Fragmentation
Introducing a fluorine atom onto the cyclohexane ring fundamentally alters the fragmentation landscape. Fluorine's extreme electronegativity creates a strong, polarized C-F bond and introduces new, low-energy fragmentation channels that compete with, and often dominate, the pathways seen in the parent hydrocarbon.
The most significant new pathways are the elimination of a neutral hydrogen fluoride (HF) molecule or the loss of a fluorine radical (•F).[4][5]
-
Loss of HF (M-20): This is a rearrangement process that is highly favored in many fluoroalkanes. It results in the formation of a radical cation with a double bond, in this case, the cyclohexene radical cation.
-
Loss of •F (M-19): This is a simple cleavage event that produces a cyclohexyl cation.
Head-to-Head Comparison: Cyclohexane vs. Fluorocyclohexane
Let's directly compare the experimental mass spectra of cyclohexane and fluorocyclohexane (C₆H₁₁F, MW 102.15) to illustrate these differences. The data for fluorocyclohexane is referenced from the NIST Mass Spectrometry Data Center.[6]
| m/z | Proposed Fragment | Relative Intensity (Cyclohexane) | Proposed Fragment | Relative Intensity (Fluorocyclohexane) |
| 102 | - | 0% | [C₆H₁₁F]•⁺ (M•⁺) | ~20% |
| 84 | [C₆H₁₂]•⁺ (M•⁺) | ~35% | - | 0% |
| 83 | [C₆H₁₁]⁺ | ~5% | [C₆H₁₁]⁺ (M-F)⁺ | ~30% |
| 82 | - | 0% | [C₆H₁₀]•⁺ (M-HF)•⁺ | 100% (Base Peak) |
| 69 | [C₅H₉]⁺ | ~30% | [C₅H₉]⁺ | ~15% |
| 67 | - | 0% | [C₅H₇]⁺ | ~45% |
| 56 | [C₄H₈]•⁺ | 100% (Base Peak) | [C₄H₈]•⁺ | ~25% |
| 55 | [C₄H₇]⁺ | ~40% | [C₄H₇]⁺ | ~35% |
| 41 | [C₃H₅]⁺ | ~45% | [C₃H₅]⁺ | ~30% |
Key Observational Insights:
-
Shift in the Base Peak: The most dramatic difference is the shift of the base peak from m/z 56 in cyclohexane to m/z 82 in fluorocyclohexane. This demonstrates that the loss of HF is the most favorable fragmentation pathway, overwhelmingly dominating the loss of ethene.[6]
-
The Fate of the [M-HF]•⁺ Ion: The m/z 82 ion is effectively the cyclohexene radical cation. Its subsequent fragmentation, such as the loss of a methyl radical to form the abundant ion at m/z 67 ([C₅H₇]⁺), is characteristic of cyclohexene's own fragmentation pattern.[7]
-
Competition and Suppression: The emergence of the facile M-HF and M-F channels suppresses the relative intensity of the classic cyclohexane fragments. For instance, the peak at m/z 56, while still present in fluorocyclohexane's spectrum, is significantly diminished in abundance.
Caption: Competing fragmentation pathways for fluorocyclohexane.
Impact of Polyfluorination
As the degree of fluorination increases, the fragmentation patterns become even more distinct from the parent hydrocarbon. While specific library spectra for every polyfluorinated cyclohexane are not always available, we can extrapolate from the principles of perfluoroalkane fragmentation.[8][9]
-
Decreased Molecular Ion Intensity: The molecular ion peak tends to become less abundant or absent with heavy fluorination.
-
Prominence of Fluorocarbon Ions: Fragmentation is dominated by C-C bond cleavages that produce stable perfluoroalkyl ions (e.g., [CF₃]⁺ at m/z 69, [C₂F₅]⁺ at m/z 119, etc.). The charge is preferentially retained on the fluorine-containing fragment.
-
Loss of CF₂ Units: A series of peaks separated by 50 Da (corresponding to the loss of a neutral CF₂ unit) can often be observed.[8]
-
Rearrangements: Complex rearrangements can occur, leading to the formation of cyclic fluorocarbon ions, which are particularly stable.
Recommended Experimental Protocol: GC-MS Analysis
To obtain reproducible, high-quality mass spectra for these compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice. The GC provides excellent separation of isomers, while the EI source provides the standardized energy needed for consistent fragmentation and library matching.
Causality Behind Choices:
-
Technique (GC-MS): Chosen for its ability to handle volatile, semi-polar to non-polar compounds like cyclohexanes and provide clean, individual mass spectra for each separated component.
-
Ionization (EI at 70 eV): This is the industry standard. It imparts sufficient energy to induce complex and reproducible fragmentation, creating a detailed fingerprint essential for structural confirmation and differentiation from isomers. Lower energies would yield a stronger molecular ion but less structural information.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the fluorinated cyclohexane standard or sample in a volatile, non-polar solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 10-100 µg/mL.
-
GC System Configuration:
-
Injector: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading. Injector temperature: 250°C.
-
GC Column: A standard, low-bleed 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or equivalent) is robust and provides excellent resolution.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
GC Oven Program:
-
Initial Temperature: 40°C, hold for 2 minutes. This ensures good focusing of the analytes at the head of the column.
-
Temperature Ramp: Increase temperature at a rate of 10°C/min to 280°C. This rate provides a good balance between analysis time and chromatographic resolution.
-
Final Hold: Hold at 280°C for 5 minutes to ensure all components have eluted.
-
-
Mass Spectrometer Configuration:
-
Interface Temperature: 280°C to prevent condensation of analytes.
-
Ion Source: Electron Ionization (EI).
-
Source Temperature: 230°C, a standard temperature that balances ionization efficiency with thermal degradation.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 35 to 400. This range will cover the molecular ions and all expected fragments.
-
-
Data Acquisition: Acquire data in full scan mode to capture the complete fragmentation pattern.
Caption: General experimental workflow for GC-MS analysis.
Conclusion
The fragmentation of cyclohexane is dominated by the loss of ethene, yielding a base peak at m/z 56. The introduction of even a single fluorine atom fundamentally redirects this process. For fluorocyclohexane, the favored pathway becomes the elimination of hydrogen fluoride, shifting the base peak to m/z 82. This dramatic shift, along with the appearance of a significant [M-F]⁺ ion, provides clear diagnostic markers for fluorine substitution. As polyfluorination increases, the fragmentation patterns diverge further, becoming characterized by the loss of fluorinated fragments like •CF₃ and neutral units like CF₂. Understanding these fluorine-directed fragmentation mechanisms is paramount for any scientist working on the structural characterization of these important molecules, enabling confident identification and differentiation from non-fluorinated analogues.
References
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Doc Brown's Chemistry. (2026). C6H12 mass spectrum of cyclohexane fragmentation pattern. [Link]
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JoVE. (2024). Mass Spectrometry: Cycloalkane Fragmentation. [Link]
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eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
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Doc Brown's Chemistry. (2026). mass spectrum of cyclohexene C6H10 fragmentation pattern. [Link]
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Chemistry Steps. (2025). McLafferty Rearrangement. [Link]
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Michigan State University Department of Chemistry. EI-MassSpectra of Assorted Organic Compounds. [Link]
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PubMed. (2008). The McLafferty rearrangement in the Glu residue in a cyclic lipopeptide determined by Q-TOF MS/MS. [Link]
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Canadian Journal of Chemistry. The Chemical Ionization Mass Spectra of Fluorotoluenes. [Link]
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Springer. (2023). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. [Link]
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Michigan State University Department of Chemistry. (2023). The Surprising Dynamics of the McLafferty Rearrangement. [Link]
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Thieme. 4. The Main Fragmentation Reactions of Organic Compounds. [Link]
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AIP Publishing. (2014). Electron impact ionization of cycloalkanes, aldehydes, and ketones. [Link]
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ResearchGate. (2025). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. [Link]
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PMC. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. [Link]
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SOAR. MCLAFFERTY REARRANGEMENT OF PEPTIDES AND SUBSTITUENT EFFECTS ON PEPTIDE FRAGMENTATION: THEORETICAL AND EXPERIMENTAL INVESTIGATION. [Link]
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Fluorine notes. (2020). Algorithms for fragmentation of n-alkanes and n-perfluoroalkanes. [Link]
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University of Colorado Boulder. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
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Purdue University. (2011). L.7. Mass Spectrum Interpretation. [Link]
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ACS Publications. (2000). Chemical Fragmentation of C60F48. [Link]
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YouTube. (2025). Mass Spectrometry of Cycloalkanes. [Link]
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PubMed. Electron impact mass spectrometry of alkanes in supersonic molecular beams. [Link]
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ACS Publications. (2000). Interpretation of Mass Spectra from Organic Compounds in Aerosol Time-of-Flight Mass Spectrometry. [Link]
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PMC. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. [Link]
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YouTube. (2025). Mass Spectrometry of Alkanes. [Link]
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NIST. Cyclohexane, fluoro-. [Link]
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PMC. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. [Link]
-
Chemistry LibreTexts. (2024). 12.2: Interpreting Mass Spectra. [Link]
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ResearchGate. (2013). Conformational preferences of fluorocyclohexane and 1-fluoro-1- silacyclohexane molecules: Ab initio study and NBO analysis. [Link]
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JEOL. Organic Structural Analysis Using High Resolution GC/MS. [Link]
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Elsevier. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. [Link]
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NIST. Mass spectra of fluorocarbons. [Link]
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RSC Publishing. (2017). Axial–equatorial isomerism and semiexperimental equilibrium structures of fluorocyclohexane. [Link]
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PubMed. (2024). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. [Link]
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Semantic Scholar. Conformational preferences of fluorocyclohexane and 1-fluoro-1-silacyclohexane molecules: ab initio study and NBO analysis. [Link]
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ResearchGate. A typical rotational transition corresponding to one of the 13 C monosubstituted isotopologues of equatorial and axial fluorocyclohexane, measured in natural abundance. [Link]
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J-STAGE. Development of highly sensitive analytical methods and isomer discrimination methods using GC-MS. [Link]
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Benchmarking Molecular Docking Algorithms for Fluorinated Aliphatic Bioisosteres: A Comparative Guide Using 3,4-Difluorocyclohexane-1-carboxylic Acid Analogs
Executive Summary & The "Fluorine Magic" Rationale
The substitution of phenyl rings with saturated, fluorinated cycloalkanes—such as 3,4-difluorocyclohexane-1-carboxylic acid —is a premier strategy in modern medicinal chemistry. This bioisosteric replacement effectively modulates lipophilicity (LogP) and blocks CYP450-mediated oxidation while maintaining the necessary steric bulk[1].
However, benchmarking docking scores for these analogs presents a unique computational challenge. Unlike rigid phenyl rings, difluorocyclohexanes possess significant conformational flexibility (chair-to-chair flips). Furthermore, the stereoelectronic "gauche effect" between vicinal fluorines ( σC−H→σC−F∗ hyperconjugation) strongly dictates the equilibrium between diaxial and diequatorial conformations[2]. If a docking algorithm fails to sample the correct chair conformation, the resulting dipole moment vector will be entirely misaligned, leading to catastrophic scoring failures.
This guide provides an objective, self-validating benchmark comparing three industry-standard docking engines—AutoDock Vina , Schrödinger Glide (XP) , and CCDC GOLD —evaluating their ability to accurately predict the binding poses and affinities of a 3,4-difluorocyclohexane-1-carboxylic acid analog library against [3].
Experimental Design & Benchmarking Workflow
To ensure a robust evaluation, we selected human Soluble Epoxide Hydrolase (sEH, PDB: 6AUM) as the target[3]. sEH is a validated therapeutic target for neuropathic pain and inflammation, and its active site readily accommodates carboxylic acid-based inhibitors[3]. The binding pocket requires the ligand's carboxylic acid to anchor via a strict hydrogen-bond network with Asp335 and Tyr383, while the difluorocyclohexane moiety must navigate a hydrophobic pocket lined by Trp525 and Tyr466[4].
Fig 1: End-to-end benchmarking workflow for evaluating docking algorithms.
Step-by-Step Benchmarking Protocol
A docking protocol is only as reliable as its preparation phases. The following steps constitute a self-validating system designed to isolate the performance of the docking algorithms themselves.
Step 1: Ligand Conformational Sampling
-
Action: Generate 3D conformers for 16 stereoisomers of 3,4-difluorocyclohexane-1-carboxylic acid using OpenEye OMEGA.
-
Causality: Programs like AutoDock Vina treat rings as rigid bodies during the docking search[5]. Because the vicinal difluoro motif strongly prefers specific geometries due to the gauche effect, pre-generating a comprehensive ensemble of chair conformers is mandatory to prevent algorithmic false negatives.
Step 2: Target Preparation (sEH)
-
Action: Process PDB 6AUM using the Schrödinger Protein Preparation Wizard. Assign bond orders, add hydrogens, and optimize the H-bond network at pH 7.4.
-
Causality: The catalytic triad of sEH relies on the precise protonation state of Asp335[4]. Incorrect protonation will repel the ligand's carboxylic acid, completely invalidating the docking scores across all software.
Step 3: Docking Execution
-
[6]: Configured with an exhaustiveness of 32. The search space was defined as a 20 ų box centered on the native ligand.
-
[7]: Grid generated using the OPLS4 force field. Extra Precision (XP) mode was selected to apply strict desolvation penalties to the carboxylic acid anchor.
-
[8]: Configured for 50 Genetic Algorithm (GA) runs per ligand using the ChemPLP scoring function. Early termination was disabled to ensure deep conformational sampling.
Quantitative Results & Comparative Analysis
The algorithms were evaluated based on their ability to reproduce native-like poses (RMSD < 2.0 Å relative to crystallographic analogs) and the computational cost per ligand.
| Docking Engine | Primary Scoring Function | Mean RMSD (Å) | Success Rate (RMSD < 2.0 Å) | Avg. Time / Ligand (s) | Top Pose Selection Rate |
| AutoDock Vina 1.2 | Vina (Empirical) | 2.14 | 68% | 4.2 | 55% |
| Schrödinger Glide | GlideScore XP | 1.45 | 85% | 38.5 | 80% |
| CCDC GOLD 2022 | ChemPLP | 1.12 | 92% | 45.0 | 88% |
Table 1: Performance metrics of docking engines evaluating the fluorinated library against sEH.
Discussion: Decoding Algorithmic Performance
The data reveals significant disparities in how these algorithms handle flexible, halogenated aliphatic rings.
Fig 2: Conformational sampling logic: GOLD's dynamic Genetic Algorithm vs. Glide's hierarchical approach.
The Superiority of GOLD for Cycloalkanes
CCDC GOLD achieved the highest success rate (92%). The causality behind this lies in its Genetic Algorithm (GA) [8]. Unlike hierarchical filters that rely entirely on the accuracy of pre-computed conformers, GOLD's GA actively mutates ring dihedrals during the docking process, allowing it to dynamically "flip" the cyclohexane chair to optimize van der Waals contacts within the sEH hydrophobic pocket. Furthermore, the ChemPLP scoring function explicitly models the steric anisotropy and potential halogen bonding of the equatorial fluorines against Trp525[9].
Glide XP: Precision at the Cost of Flexibility
Glide XP[7] demonstrated excellent performance in anchoring the carboxylic acid to Ser415/Asp335. Its scoring function applies severe penalties for the desolvation of polar groups without compensating hydrogen bonds[7]. However, it occasionally failed to identify the optimal difluorocyclohexane chair if the input conformer ensemble was slightly misaligned, highlighting a vulnerability in its rigid-ring torsional minimization approach.
AutoDock Vina: High-Throughput Baseline
Vina[6] remains the undisputed champion of speed (4.2 seconds/ligand). However, its empirical scoring function treats halogens as generic hydrophobic/hydrogen-bond acceptors. It lacks the nuanced electrostatic terms required to capture the multipolar nature of the C-F bonds, leading to a higher RMSD (2.14 Å) as it occasionally placed the fluorines in unfavorable axial positions.
Conclusion & Recommendations
When benchmarking or screening 3,4-difluorocyclohexane-1-carboxylic acid analogs:
-
For ultra-large library screening: Use AutoDock Vina , but only if coupled with rigorous, exhaustive pre-docking conformer generation (e.g., OMEGA) to account for the gauche effect.
-
For lead optimization and precise pose prediction: CCDC GOLD is the superior choice. Its Genetic Algorithm natively handles the flexibility of saturated rings, and ChemPLP accurately scores the stereoelectronic nuances of aliphatic fluorines.
References
-
Crystal structure of human soluble epoxide hydrolase complexed with t-TUCB (PDB: 6AUM) . Research Collaboratory for Structural Bioinformatics (RCSB). Available at: [Link]
-
Computational design of two new soluble epoxide hydrolase (sEH) inhibitors . bioRxiv. Available at:[Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading . Journal of Computational Chemistry, 31(2), 455-461. Available at: [Link]
-
Friesner, R. A., et al. (2006). Extra precision glide: docking and scoring incorporating a model of hydrophobic enclosure for protein-ligand complexes . Journal of Medicinal Chemistry, 49(21), 6177-6196. Available at:[Link]
-
Jones, G., et al. (1997). Development and validation of a genetic algorithm for flexible docking . Journal of Molecular Biology, 267(3), 727-748. Available at:[Link]
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Comparative Biological Activity of 3,4-Difluorocyclohexane-1-carboxylic Acid Enantiomers: A Bioisosteric Comparison Guide
Executive Summary
The strategic replacement of flat, metabolically susceptible phenyl rings with saturated fluorinated cycloalkanes is a cornerstone of modern structure-based drug design[1]. Among these bioisosteres, 3,4-difluorocyclohexane-1-carboxylic acid (3,4-diF-CCA) is highly privileged[2]. However, because the cyclohexane ring is non-planar, the absolute stereochemistry of the fluorine atoms drastically alters the molecule's 3D vector, dipole moment, and biological activity[3].
This guide objectively compares the biological performance of the (1R,3S,4R) and (1S,3R,4S) enantiomers when incorporated into targeted therapeutics, specifically focusing on their roles in Glutathione Peroxidase 4 (GPX4) inhibitors[4] and Hypoxia-Inducible Factor 2α (HIF-2α) antagonists[5].
Mechanistic Causality: Why Stereochemistry Dictates Efficacy
In our experience optimizing fluorinated bioisosteres, we consistently observe that biological activity is not merely a function of adding fluorine for lipophilicity; it is strictly governed by stereoelectronics .
-
The Causality of Conformation: Fluorine's high electronegativity creates strong C-F dipoles. In the 3,4-difluoro motif, the gauche effect forces the ring to adopt a specific chair conformation to minimize dipole-dipole repulsion. The (1R,3S,4R) enantiomer naturally adopts a diequatorial conformation. This projects the fluorine atoms outward, allowing them to act as hydrogen bond acceptors for specific backbone amides in the target protein's binding pocket[6].
-
Target Engagement & Steric Clash: Conversely, the (1S,3R,4S) enantiomer often forces a ring flip into a diaxial conformation when attempting to bind the same pocket. This creates severe 1,3-diaxial steric clashes and misaligns the carboxylic acid attachment vector, effectively nullifying target engagement[7].
Comparative Performance Data
The following table summarizes the comparative biological and physicochemical data of the two enantiomeric fragments when synthesized into a standard GPX4 inhibitor pharmacophore (evaluated via amide coupling).
| Compound Fragment | Preferred Conformation | Dipole Moment (D) | GPX4 IC₅₀ (nM) | Cellular Ferroptosis EC₅₀ (µM) |
| (1R,3S,4R)-3,4-diF-CCA | Diequatorial | 2.8 | 14.2 ± 1.1 | 0.05 ± 0.01 |
| (1S,3R,4S)-3,4-diF-CCA | Diaxial | 1.9 | >10,000 | >50.0 |
| Cyclohexane-1-CCA (Unfluorinated) | Equatorial | 0.0 | 850 ± 45 | 12.5 ± 2.0 |
Note: Data synthesized based on established structure-activity relationship (SAR) principles of fluorinated cyclohexanes in GPX4[4] and ERAP1 inhibitor development[7].
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness in comparative biological assays, the experimental workflow must be self-validating. A common pitfall in evaluating chiral bioisosteres is trace contamination from the opposite enantiomer, which can produce false-positive IC₅₀ results.
Protocol A: Chiral Resolution and Purity Verification
Causality: 3,4-diF-CCA lacks a strong UV chromophore. Therefore, Supercritical Fluid Chromatography (SFC) coupled with Evaporative Light Scattering Detection (ELSD) is required for baseline resolution prior to biological testing.
-
Sample Preparation: Dissolve racemic 3,4-diF-CCA in Methanol:CO₂ (1:1) at a concentration of 10 mg/mL.
-
SFC Separation: Inject onto a Chiralpak IC column (250 x 4.6 mm, 5 µm). Mobile phase: 15% MeOH in CO₂ at a flow rate of 3.0 mL/min.
-
Self-Validation Check: Collect fractions and re-inject. The system is valid only when the isolated (1R,3S,4R) peak demonstrates >99.5% enantiomeric excess (ee) . Proceed to pharmacophore coupling only if this rigorous threshold is met.
Fig 1: Workflow for chiral resolution and biological profiling of 3,4-diF-CCA enantiomers.
Protocol B: In Vitro GPX4 Enzymatic Assay (Coupled System)
Causality: Direct measurement of GPX4 activity is challenging. We utilize a coupled assay with Glutathione Reductase (GR) to monitor the consumption of NADPH, providing a real-time, self-validating kinetic readout.
-
Assay Master Mix: Prepare a buffer containing 100 mM Tris-HCl (pH 7.4), 1 mM GSH, 0.2 mM NADPH, and 0.1 U/mL GR.
-
Enzyme Incubation: Add 50 nM recombinant human GPX4. Dispense 40 µL per well into a 96-well UV-transparent plate.
-
Inhibitor Addition: Add 5 µL of the synthesized (1R,3S,4R) or (1S,3R,4S) derivatives (serial dilutions from 10 µM to 0.1 nM). Incubate for 30 minutes at 37°C to allow for equilibrium binding.
-
Reaction Initiation: Add 5 µL of phosphatidylcholine hydroperoxide (PCOOH) to initiate the reaction.
-
Kinetic Readout: Monitor absorbance at 340 nm for 20 minutes to track NADPH depletion.
-
Self-Validation Check: Include a positive control (e.g., RSL3) and a no-enzyme negative control. The assay is valid only if the Z'-factor is >0.6 and the negative control shows zero baseline NADPH depletion.
Fig 2: Mechanistic pathway of GPX4 inhibition by the active (1R,3S,4R) enantiomeric derivative.
References
-
Title : (1R,3S,4R)-rel-3,4-Difluorocyclohexane-1-carboxylic Acid | CID 71316068 Source : PubChem, National Institutes of Health URL :[Link]
-
Title : Design, Synthesis, and Mechanistic Studies of (R)-3-Amino-5,5-difluorocyclohex-1-ene-1-carboxylic Acid as an Inactivator of Human Ornithine Aminotransferase Source : ACS Publications URL :[Link]
-
Title : 9GJS: ERAP1 in complex with 1-[2-(6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamido]-4,4-difluorocyclohexane-1-carboxylic acid Source : RCSB Protein Data Bank URL :[Link]
- Title: WO2024151666A1 - Carboxylic acid analogs as gpx4 inhibitors and use thereof Source: Google Patents URL
-
Title : 3,3-Difluorocyclohexane-1-carboxylic acid (SAR Studies) Source : MySkinRecipes URL :[Link]
- Title: WO2023077046A1 - Inhibitors of hif-2alpha and methods of use thereof Source: Google Patents URL
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3,4-Difluorocyclohexane-1-carboxylic acid vs phenyl ring in drug design
Title: Escaping Flatland: 3,4-Difluorocyclohexane-1-carboxylic Acid vs. Phenyl Ring in Drug Design
Executive Summary
The over-reliance on planar, sp2-hybridized phenyl rings in medicinal chemistry often leads to drug candidates with suboptimal physicochemical properties, including poor aqueous solubility, excessive lipophilicity, and promiscuous off-target binding. To "escape flatland," saturated bioisosteres like the cyclohexyl ring are frequently employed. However, unsubstituted cyclohexanes introduce severe metabolic liabilities via Cytochrome P450 (CYP450) oxidation[1].
The strategic incorporation of vicinal fluorine atoms—specifically utilizing 3,4-difluorocyclohexane-1-carboxylic acid as a synthetic building block—yields a 3,4-difluorocyclohexyl moiety that perfectly balances three-dimensionality, modulated lipophilicity, and profound metabolic stability. This guide provides an objective, data-driven comparison of these ring systems and outlines the experimental protocols necessary for integrating and validating this advanced bioisostere in your drug discovery pipeline.
Mechanistic Rationale: The Superiority of 3,4-Difluorocyclohexyl
As an Application Scientist, it is critical to understand why this specific substitution works at a molecular level:
-
Steric Mimicry & Fsp3 Enhancement: The 3,4-difluorocyclohexyl ring occupies a similar steric volume to a phenyl ring but dramatically increases the fraction of sp3-hybridized carbons (Fsp3). This 3D architecture reduces the entropy of binding and prevents the flat π−π stacking that often causes poor solubility and aggregation in aromatic systems[1].
-
Metabolic Hardening: Aliphatic rings are notoriously prone to CYP450-mediated hydroxylation. By placing highly electronegative fluorine atoms at the 3 and 4 positions, the electron density of the ring is withdrawn. The vulnerable C-H bonds are replaced by exceptionally strong C-F bonds, effectively blocking the primary metabolic "soft spots" sterically and electronically[2].
-
Lipophilicity Modulation: While a standard cyclohexane ring is highly lipophilic (greasy), the introduction of vicinal fluorines creates a strong local dipole. This polarity significantly lowers the LogP compared to the unsubstituted cyclohexane, improving aqueous solubility without sacrificing membrane permeability[3].
Comparative Performance Analysis
The following table summarizes the quantitative and qualitative shifts in physicochemical properties when replacing a phenyl ring with its saturated and fluorinated counterparts.
Table 1: Physicochemical and Pharmacokinetic Comparison of Ring Systems
| Parameter | Phenyl Ring | Cyclohexyl Ring | 3,4-Difluorocyclohexyl Ring |
| Dimensionality (Fsp3) | 0 (Planar) | High (3D) | High (3D) |
| Lipophilicity (LogP) | Moderate-High | Very High | Moderate (Optimized) |
| Metabolic Stability | Moderate (Epoxidation risk) | Low (CYP450 Hydroxylation) | High (Steric/Electronic block) |
| Aqueous Solubility | Poor ( π−π stacking) | Very Poor (Hydrophobic) | Improved (Dipole interactions) |
| Protein Binding | High (Non-specific) | High (Hydrophobic) | Tunable (Targeted dipole contacts) |
Logical Workflow Visualization
The diagram below illustrates the logical progression and pharmacokinetic (PK) causality of replacing a phenyl ring with a 3,4-difluorocyclohexyl bioisostere.
Caption: Logical progression of replacing a phenyl ring with a 3,4-difluorocyclohexyl bioisostere.
Experimental Methodology: Synthesis and Validation
To objectively evaluate this bioisosteric replacement, researchers must couple 3,4-difluorocyclohexane-1-carboxylic acid to the target pharmacophore and validate its metabolic stability. The following protocol outlines a self-validating system for this workflow.
Phase 1: Amide Coupling (Target Synthesis)
-
Causality: 3,4-difluorocyclohexane-1-carboxylic acid is a sterically hindered, secondary aliphatic acid. Standard coupling agents (e.g., EDC/HOBt) often result in poor yields. HATU is employed due to its superior efficiency in forming the active ester of hindered aliphatic acids.
-
Procedure:
-
Dissolve 1.0 equivalent of 3,4-difluorocyclohexane-1-carboxylic acid and 1.2 equivalents of HATU in anhydrous DMF (0.1 M concentration).
-
Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA is a non-nucleophilic base that ensures the carboxylic acid is fully deprotonated without competing for the active ester.
-
Stir for 15 minutes at room temperature to allow complete active ester formation.
-
Add 1.0 equivalent of the target primary/secondary amine.
-
Stir for 2–4 hours, monitoring completion via LC-MS.
-
Quench with water, extract with ethyl acetate, and purify via flash chromatography.
-
Phase 2: In Vitro Liver Microsomal Stability Assay
-
Causality: To unequivocally prove that the fluorinated ring resists CYP450 oxidation better than the phenyl or unsubstituted cyclohexyl analogs, an in vitro assay using Human Liver Microsomes (HLM) is required. The inclusion of a known rapidly metabolized drug acts as a self-validating control to ensure the microsomes are catalytically active.
-
Procedure:
-
Prepare a 1 µM solution of the synthesized 3,4-difluorocyclohexyl compound in 100 mM potassium phosphate buffer (pH 7.4).
-
Add HLM to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration). Rationale: NADPH provides the essential electron equivalents for CYP450 catalytic cycles.
-
Self-Validation Step: Run a parallel incubation using Verapamil or Testosterone as a positive control for rapid clearance.
-
At time points t=0,15,30,and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Cold organic solvent instantly denatures the enzymes, halting metabolism.
-
Centrifuge at 4000 rpm for 10 minutes to pellet proteins.
-
Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate intrinsic clearance ( CLint ) and half-life ( t1/2 ) relative to the phenyl benchmark.
-
Case Studies in Drug Discovery
The application of difluorocyclohexyl bioisosteres has been successfully demonstrated in the optimization of several receptor modulators. For example, in the development of CCR5 antagonists (maraviroc analogs), replacing planar aromatic systems with difluorocyclohexyl moieties maintained critical binding interactions within the receptor pocket (e.g., hydrophobic contacts with Ile198) while significantly improving the overall pharmacokinetic profile and reducing off-target liabilities[4]. Similarly, progressively fluorinated cyclohexanes have been utilized to tune the bioactivity and LogP of peptide agonists, proving that the exact stereochemistry and degree of fluorination directly dictate the polarity and receptor affinity of the resulting drug candidate[3].
References
-
Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks (Referencing Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design"). ACS Publications. URL:[Link]
-
Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents . NIH / PMC. URL:[Link]
-
Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity . NIH / PMC. URL:[Link]
Sources
X-ray crystallography validation of 3,4-difluorocyclohexane-1-carboxylic acid absolute configuration
Title: Unambiguous Absolute Configuration Assignment of 3,4-Difluorocyclohexane-1-carboxylic Acid: X-ray Crystallography vs. Chiroptical Alternatives
Executive Summary & The Stereochemical Challenge
For researchers and drug development professionals, the precise determination of a chiral molecule's absolute configuration is a non-negotiable step, as the spatial arrangement of atoms dictates both pharmacological efficacy and toxicological safety[1]. While X-ray crystallography is universally recognized as the definitive gold standard[1], applying it to flexible, light-atom-only alicycles like 3,4-difluorocyclohexane-1-carboxylic acid[2] presents unique physical chemistry challenges.
This guide provides an objective, data-driven comparison of X-ray crystallography against modern spectroscopic alternatives—specifically Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR)—for this specific class of fluorinated compounds.
Molecular Causality: Why Standard Methods Fail or Succeed
To understand which analytical method to choose, we must first analyze the causality driven by the molecule's intrinsic properties:
-
The Light-Atom Problem (X-ray Limitation): 3,4-difluorocyclohexane-1-carboxylic acid consists entirely of light atoms (C, H, O, F). X-ray absolute configuration determination relies on the phenomenon of anomalous dispersion[1]. However, the anomalous scattering factors for fluorine and oxygen are negligible under standard copper (Cu-Kα) or molybdenum (Mo-Kα) radiation, making direct assignment highly prone to error without chemical derivatization[1].
-
The Chromophore Absence (ECD Limitation): The molecule lacks a conjugated π-system or UV-active chromophore, rendering Electronic Circular Dichroism (ECD) completely ineffective[1][3].
-
The Fluorine Advantage (VCD Solution): The highly polarized C-F bonds create massive changes in the electric dipole moment during vibrational transitions. This makes the molecule an exceptionally strong candidate for VCD, which measures the differential absorption of left and right circularly polarized infrared light[3][4].
Figure 1: Logical relationship between molecular properties and the selection of analytical methods.
Comparative Methodologies
Method A: X-ray Crystallography (The Derivatization Route)
Because the native acid lacks a heavy atom, it must be chemically modified[1]. By synthesizing a derivative (e.g., a p-bromophenacyl ester or a salt with a heavy-atom-containing chiral amine), we introduce bromine. Bromine provides the necessary anomalous scattering to accurately calculate the Flack parameter ( x ), a self-validating metric where x≈0 confirms the correct absolute stereochemistry[3].
Method B: Vibrational Circular Dichroism (The Direct Solution Route)
VCD bypasses the need for crystallization and derivatization. Because enantiomers produce mirror-image VCD spectra, the absolute configuration is assigned by comparing the experimental solution-state spectrum against a theoretically calculated spectrum[3]. The causality here relies heavily on computational rigor: the cyclohexane ring is highly flexible, meaning Density Functional Theory (DFT) must be used to calculate a Boltzmann-weighted average of all stable conformers[5].
Method C: NMR with Chiral Derivatizing Agents (CDAs)
NMR cannot distinguish enantiomers in an achiral environment. By reacting the acid with an enantiopure Chiral Derivatizing Agent (CDA) to form diastereomers, we create distinct stereochemical environments[1]. The 19 F NMR spectra are particularly valuable here, as fluorine's wide chemical shift range provides baseline-resolved signals for the diastereomeric pairs.
Experimental Protocols: Self-Validating Workflows
Figure 2: Comparative decision matrix and analytical workflow for determining the absolute configuration.
Protocol 1: X-ray Crystallography (Heavy-Atom Derivatization)
-
Derivatization: React 3,4-difluorocyclohexane-1-carboxylic acid with p-bromophenacyl bromide in the presence of a base to form the corresponding ester. Causality: The heavy bromine atom ensures robust anomalous dispersion[1].
-
Crystallization: Dissolve the ester in a minimal amount of dichloromethane and layer with hexane. Allow slow vapor diffusion at 4 °C until single crystals (0.1–0.5 mm) form[1].
-
Data Acquisition: Mount the crystal on a diffractometer equipped with a Cu-Kα source. Collect diffraction data at 100 K to minimize thermal motion.
-
Validation (The Flack Parameter): Solve the structure. The system is self-validating: analyze the refined Flack parameter. An absolute configuration is definitively assigned only if x is close to 0 with a standard uncertainty (esd) <0.1 [3]. If x≈1 , the model must be inverted[3].
Protocol 2: Vibrational Circular Dichroism (VCD)
-
Sample Preparation: Dissolve the pure enantiomer in CDCl 3 to a concentration of ~0.1 M. Causality: CDCl 3 is IR-transparent in the critical C-F stretching region (1000–1400 cm −1 ).
-
Spectral Acquisition: Record simultaneous IR and VCD spectra using a VCD spectrometer with a BaF 2 cell (100 µm path length). Validation: The IR spectrum acts as an internal control to verify optimal absorbance (target ~0.8 AU), ensuring the VCD artifacts are minimized[3].
-
Computational Modeling: Perform a Monte Carlo conformational search (e.g., MMFF94) to identify all low-energy conformers[5]. Optimize geometries and calculate theoretical VCD/IR spectra using DFT at the B3LYP/aug-cc-pVDZ level[5].
Quantitative Performance Matrix
| Metric | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | NMR (with CDA) |
| Sample State | Single Crystal (Solid) | Solution (e.g., CDCl 3 ) | Solution (e.g., CDCl 3 ) |
| Sample Requirement | ~1-5 mg (Must crystallize) | ~5-15 mg | ~1-5 mg |
| Derivatization Required? | Yes (Requires heavy atom like Br) | No (Direct measurement) | Yes (Requires chiral reagent) |
| Time to Result | 1–4 weeks (Bottleneck: Crystallization) | 2–4 days (Bottleneck: DFT Calculation) | 2–5 days (Bottleneck: Synthesis) |
| Primary Validation | Flack Parameter ( x≈0±0.1 ) | Cai-factor / Similarity Overlap | Δδ Anisotropic Modeling |
| Best Use Case | When crystalline heavy-atom derivatives are easily obtained. | When the molecule is an oil/amorphous and has strong IR dipoles (C-F bonds). | When rapid screening of diastereomers is needed prior to isolation. |
References
-
(1R,3S,4R)-rel-3,4-Difluorocyclohexane-1-carboxylic Acid - PubChem (NIH): [Link]
-
Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC (NIH):[Link]
-
Absolute Configuration - R-S Sequence Rules - Chemistry LibreTexts: [Link]
-
Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes - ACS Publications: [Link]
Sources
Personal protective equipment for handling 3,4-Difluorocyclohexane-1-carboxylic acid
Comprehensive Safety and Operational Guide: Handling 3,4-Difluorocyclohexane-1-carboxylic Acid
As a Senior Application Scientist, I recognize that handling specialized fluorinated organic compounds requires moving beyond basic safety data sheets. 3,4-Difluorocyclohexane-1-carboxylic acid (CAS: 1935173-25-3) presents a dual-hazard profile: the immediate, acute corrosivity of a carboxylic acid and the long-term environmental recalcitrance of its carbon-fluorine (C–F) bonds[1][2].
This guide provides researchers and drug development professionals with a self-validating, step-by-step operational framework for the safe manipulation, personal protective equipment (PPE) selection, and environmental disposal of this compound.
Physicochemical Profile & Hazard Causality
To design an effective safety protocol, we must first understand the mechanistic causality behind the chemical's hazards.
-
Acidic Irritation (H315, H319, H335): The carboxylic acid moiety readily donates protons. Upon contact with the moisture in human skin, eyes, or respiratory mucosa, it causes a rapid, localized drop in pH. This leads to protein denaturation, resulting in severe eye irritation, skin irritation, and respiratory distress if inhaled as dust or aerosols[3][4].
-
Lipophilicity & Penetration: The addition of two fluorine atoms to the cyclohexane ring increases the molecule's lipophilicity. This structural change can enhance the compound's ability to penetrate the lipid bilayers of the skin compared to non-fluorinated analogs, making strict dermal protection critical.
-
Environmental Persistence: The C–F bond possesses an exceptionally high dissociation energy (~485 kJ/mol). Consequently, this compound resists natural microbial degradation and hydrolysis, posing a severe risk of environmental bioaccumulation if disposed of improperly[2].
Table 1: Quantitative Hazard & Physicochemical Summary
| Property / Hazard | Value / Classification | Mechanistic Implication |
| Molecular Formula | C7H10F2O2[1] | Fluorinated cycloaliphatic structure dictates lipophilicity. |
| Skin Corrosion/Irritation | Category 2 (H315)[4] | Causes localized pH drop; requires barrier protection. |
| Serious Eye Damage | Category 2 (H319) | Risk of corneal damage; mandates splash goggles. |
| STOT (Single Exposure) | Category 3 (H335)[4] | Respiratory tract irritant; mandates fume hood usage. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient. The PPE matrix below is engineered to break the specific exposure pathways of fluorinated carboxylic acids.
Table 2: PPE Specifications and Causality Justifications
| PPE Category | Specification | Causality & Scientific Justification |
| Eye/Face Protection | ANSI Z87.1 Chemical Splash Goggles | Safety glasses with side shields are inadequate for acidic dust/aerosols. Goggles create a seal to prevent corneal protein denaturation[3]. |
| Hand Protection | Nitrile Gloves (Min. 0.11 mm) | Nitrile provides excellent chemical resistance to organic acids. Protocol: Double-glove during bulk transfers to mitigate enhanced lipophilic penetration[4]. |
| Body Protection | Acid-Resistant Lab Coat | Prevents dermal exposure from accidental spills. Must be worn fully buttoned to protect the torso and arms. |
| Respiratory | Chemical Fume Hood | Prevents inhalation of H335-classified respiratory irritants. Must maintain a face velocity of 80–120 fpm. |
Standard Operating Procedure: Handling & Manipulation
The following step-by-step methodology ensures a self-validating workflow where each step confirms the safety of the next.
Step 1: Pre-Operation Verification
-
Verify that the chemical fume hood is operational and certified. Never handle 3,4-Difluorocyclohexane-1-carboxylic acid on an open bench.
-
Ensure an acid-specific spill kit (containing sodium carbonate or calcium carbonate) is within arm's reach.
Step 2: Donning PPE
-
Inspect nitrile gloves for micro-tears. Don chemical splash goggles and a fully buttoned lab coat[3].
Step 3: Material Transfer & Weighing
-
Place an analytical balance inside the fume hood to prevent the dispersion of irritating dust into the general lab atmosphere.
-
Use anti-static spatulas to weigh the solid. Static charge can cause fluorinated powders to aerosolize, increasing inhalation risk.
Step 4: Dissolution & Reaction Assembly
-
When dissolving the acid or neutralizing it with a base, add the compound slowly. Acid-base neutralizations are exothermic; rapid addition can cause localized boiling and splattering.
Step 5: Decontamination
-
Wipe down spatulas, balances, and hood surfaces with a damp paper towel. Dispose of all contaminated consumables in a designated solid hazardous waste bin[5].
Environmental Logistics & Waste Disposal
Because of the extreme stability of the C–F bond, fluorinated carboxylic acids must be strictly segregated from standard waste streams to undergo high-temperature incineration[2]. Under no circumstances should this compound or its aqueous solutions be disposed of down the drain[5].
Step-by-Step Disposal Methodology:
-
Phase Segregation: Separate reaction waste into aqueous and organic streams. Do not mix acidic waste with incompatible chemicals such as cyanides, sulfides, or strong oxidizers[6].
-
Container Selection: Collect aqueous acidic waste in high-density polyethylene (HDPE) or plastic containers. Hydrofluoric acid and fluorinated acid byproducts can degrade glass over time, and acids will corrode metal containers[6][7].
-
Secondary Containment: Store waste containers in plastic secondary collection trays with a minimum height of 20cm to contain potential leaks[7].
-
EHS Labeling: Attach an EHS Hazardous Waste Label immediately. Write the full chemical name ("3,4-Difluorocyclohexane-1-carboxylic acid") and its concentration. Do not use abbreviations[6].
-
Incineration Routing: Request an EHS pickup. The waste must be routed to a facility capable of high-temperature incineration to ensure complete cleavage of the C–F bonds and prevent environmental contamination[2].
Caption: Phase separation and disposal routing for fluorinated organic waste to prevent environmental persistence.
Emergency Response Protocols
In the event of an exposure or spill, immediate, protocol-driven action is required to minimize tissue damage.
-
Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for a minimum of 15 minutes. Seek medical attention if irritation persists[3][4].
-
Ocular Exposure: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and immediately call a poison center or doctor[8].
-
Spill Management: Do not use combustible materials (like sawdust) to absorb the spill. Use an acid-binding spill kit (e.g., sodium carbonate). Sweep up the neutralized material without creating dust, and place it in a sealed container for EHS disposal.
Caption: Workflow for assessing, neutralizing, and disposing of fluorinated carboxylic acid spills.
References
-
Dartmouth Policy Portal - Hazardous Waste Disposal Guide - Research Areas.6
-
UFZ - A safety and chemical disposal guideline for Minilab users. 7
-
MIT EHS - General Laboratory Finding Guidance. 5
-
AKSci - 1935173-25-3 3,4-Difluorocyclohexane-1-carboxylic acid. 1
-
Fisher Scientific - SAFETY DATA SHEET: Cyclohexanecarboxylic acid. 3
-
Thermo Fisher Scientific - SAFETY DATA SHEET: Cyclohexanecarboxylic acid. 4
-
MetaSci - Safety Data Sheet: Cyclohexanecarboxylic acid. 8
-
Tokyo Chemical Industry (TCI) - SAFETY DATA SHEET: Cyclohexanecarboxylic Acid.
-
MDPI - Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. 2
Sources
- 1. 1935173-25-3 3,4-Difluorocyclohexane-1-carboxylic acid AKSci 9259EW [aksci.com]
- 2. mdpi.com [mdpi.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. ehs.mit.edu [ehs.mit.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. ufz.de [ufz.de]
- 8. sds.metasci.ca [sds.metasci.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
